AMA-37
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALILNHGILFDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587895 | |
| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-46-7 | |
| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Unraveling the Mechanisms of Action of LL-37 and IL-37
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "AMA-37" did not yield a specific registered compound or therapeutic agent. Our comprehensive search suggests a likely typographical error, pointing to two distinct and well-researched biomolecules: LL-37 , a human antimicrobial peptide, and Interleukin-37 (IL-37) , an anti-inflammatory cytokine. This technical guide provides an in-depth analysis of the mechanism of action for both of these molecules to address the probable intent of the original query.
Part 1: LL-37 - A Multifaceted Antimicrobial and Immunomodulatory Peptide
LL-37 is the only human cathelicidin antimicrobial peptide and a crucial component of the innate immune system. It is a 37-amino acid, cationic, and amphipathic peptide that exhibits a broad spectrum of antimicrobial activity and diverse immunomodulatory functions.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of LL-37 involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][2] This process is driven by the electrostatic attraction between the positively charged LL-37 and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. Several models have been proposed to describe the membrane disruption process:
-
Toroidal Pore Model: In this model, LL-37 peptides insert into the lipid bilayer, inducing the lipids to bend inward, thus forming a pore where both the peptides and the lipid head groups line the channel. This leads to the leakage of cytoplasmic contents.[3]
-
Carpet-like Mechanism: Here, LL-37 peptides accumulate on the surface of the microbial membrane, forming a "carpet." Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration.
Beyond direct membrane disruption, LL-37 can also translocate across the cell membrane to interact with intracellular targets, further contributing to its antimicrobial effects.[2]
Immunomodulatory Functions
LL-37 plays a dual role in modulating the immune response, exhibiting both pro-inflammatory and anti-inflammatory activities depending on the context.
-
Chemoattraction: LL-37 is a potent chemoattractant for various immune cells, including neutrophils, monocytes, mast cells, and T cells, recruiting them to sites of infection and inflammation.[3][4]
-
Cytokine and Chemokine Regulation: It can induce the production and release of a wide array of cytokines and chemokines from different cell types. For instance, in macrophages, it can stimulate the release of pro-inflammatory mediators.[5] Conversely, LL-37 can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain contexts, demonstrating its anti-inflammatory potential.
-
Modulation of Toll-Like Receptor (TLR) Signaling: LL-37 can modulate TLR responses. It has been shown to suppress inflammatory responses induced by the activation of TLR2 and TLR4.
Quantitative Data for LL-37
The following table summarizes the antimicrobial activity of LL-37 against various pathogens.
| Organism | MIC (µg/mL) | Salt Condition | Reference |
| Pseudomonas aeruginosa | <10 | 100 mM NaCl | [6] |
| Salmonella typhimurium | <10 | 100 mM NaCl | [6] |
| Escherichia coli | <10 | 100 mM NaCl | [6] |
| Staphylococcus aureus | <10 | 100 mM NaCl | [6] |
| Methicillin-resistant S. aureus | Resistant | 100 mM NaCl | [6] |
| Candida albicans | Resistant | 100 mM NaCl | [6] |
| E. coli ATCC 25922 | 9.38 | Not specified | [7] |
| S. epidermidis ATCC 14990 | 75 | Not specified | [7] |
Experimental Protocols for LL-37 Research
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth medium. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Peptide Preparation: Prepare a two-fold serial dilution of LL-37 in a 96-well plate.
-
Incubation: Add the bacterial suspension to each well of the plate containing the peptide dilutions. Incubate the plate at 37°C for 16-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of LL-37 that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm.[8][9]
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a concentration that causes self-quenching.
-
Peptide Incubation: Add serial dilutions of LL-37 to the liposome suspension in a 96-well plate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. Membrane permeabilization by LL-37 will cause the dye to leak out, resulting in de-quenching and an increase in fluorescence.
-
Data Analysis: Quantify the percentage of dye leakage relative to a positive control (e.g., Triton X-100) to determine the membrane-disrupting activity of LL-37.[8]
Part 2: Interleukin-37 (IL-37) - A Fundamental Inhibitor of Inflammation
Interleukin-37 is a member of the IL-1 family of cytokines that functions as a potent anti-inflammatory and immunosuppressive agent. It plays a critical role in dampening excessive inflammatory responses in both the innate and adaptive immune systems.
Dual Mechanism of Action
IL-37 exerts its anti-inflammatory effects through both intracellular and extracellular pathways.
-
Processing and Nuclear Translocation: Pro-IL-37 is cleaved by caspase-1 into its mature form within the cytoplasm.
-
Interaction with Smad3: Mature IL-37 binds to the signaling molecule Smad3.
-
Transcriptional Repression: The IL-37/Smad3 complex translocates to the nucleus, where it suppresses the transcription of genes encoding pro-inflammatory cytokines.[10][11]
-
Receptor Binding: Secreted IL-37 binds to a heterodimeric receptor complex consisting of IL-18 receptor α (IL-18Rα) and IL-1 receptor 8 (IL-1R8, also known as SIGIRR).[12]
-
Signal Transduction: This binding initiates an anti-inflammatory signaling cascade that inhibits pro-inflammatory pathways such as NF-κB and MAPK, while activating immunosuppressive pathways like Mer-PTEN-DOK.[13][14]
Quantitative Data for IL-37
The following table provides information on the concentrations of IL-37 used in various experimental settings.
| Experimental System | IL-37 Concentration | Effect | Reference |
| Human Colonoids | 100 pg/mL | Attenuated FliC-induced inflammatory responses | [13] |
| In vivo mouse model (LPS injection) | 10 mg/kg LPS | IL-37tg mice showed reduced plasma IL-1β and IL-18 | [15] |
| Human Coronary Artery Endothelial Cells | Not specified | Inhibited inflammatory response via TLR2-NF-κB-ICAM-1 pathway | [16] |
Experimental Protocols for IL-37 Research
-
Cell Culture: Culture immortalized bone marrow-derived macrophages (iBMDMs) from wild-type and IL-37 transgenic mice.
-
Priming and Stimulation: Prime the cells with lipopolysaccharide (LPS) for 3 hours. Subsequently, stimulate with an inflammasome activator (e.g., nigericin for NLRP3).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of IL-1β and IL-18 using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the cytokine levels between wild-type and IL-37 transgenic cells to determine the inhibitory effect of IL-37 on inflammasome activation.[15]
-
Animal Model: Use wild-type and IL-37 transgenic mice.
-
Induction of Inflammation: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Sample Collection: After a specified time (e.g., 24 hours), collect blood samples.
-
Cytokine Analysis: Measure the plasma concentrations of pro-inflammatory cytokines such as IL-1β and IL-18 by ELISA.
-
Data Analysis: Compare the cytokine levels between the wild-type and IL-37 transgenic mice to evaluate the in vivo anti-inflammatory efficacy of IL-37.[15][17]
This guide provides a foundational understanding of the mechanisms of action for both LL-37 and IL-37, supported by quantitative data, visual diagrams, and experimental protocols to aid in further research and development.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamylated LL-37 as a modulator of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable cyclized antimicrobial peptide derived from LL-37 with host immunomodulatory effects and activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular IL-37b interacts with Smad3 to suppress multiple signaling pathways and the metastatic phenotype of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbm.org [ijbm.org]
- 13. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]
- 14. Frontiers | Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process [frontiersin.org]
- 15. Parsing the IL-37-Mediated Suppression of Inflammasome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interleukin-37: The Effect of Anti-Inflammatory Response in Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IL-37 expression reduces acute and chronic neuroinflammation and rescues cognitive impairment in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
AMA-37: A Technical Guide to a Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMA-37 is a potent, ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. As an arylmorpholine analog, this compound exhibits selectivity for DNA-PK over other related kinases in the phosphoinositide 3-kinase (PI3K) family, making it a valuable tool for studying the specific roles of DNA-PK in cellular processes and a potential starting point for the development of therapeutic agents, particularly as a sensitizer to DNA-damaging cancer therapies. This guide provides a comprehensive overview of the technical details of this compound, including its inhibitory activity, the relevant signaling pathway, and detailed experimental protocols.
Core Data Presentation
The inhibitory activity of this compound against DNA-PK and other kinases from the PI3K family has been characterized, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (µM) |
| DNA-PK | 0.27 |
| p110α | 32 |
| p110β | 3.7 |
| p110γ | 22 |
Signaling Pathway and Mechanism of Action
This compound functions as a selective inhibitor of DNA-PK, a key player in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). By competing with ATP for the kinase's binding site, this compound prevents the phosphorylation of downstream targets, effectively halting the repair process.
Experimental Protocols
While the original publications provide a general overview of the methodologies used to characterize this compound, they do not offer detailed, step-by-step protocols. The following sections provide representative, detailed protocols for the key assays that are typically used to evaluate the activity of DNA-PK inhibitors like this compound.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro IC50 of this compound against DNA-PK. The assay measures the amount of ADP produced, which correlates with kinase activity.
Experimental Workflow Diagram
Materials:
-
DNA-PK enzyme (human, native)
-
DNA-PK peptide substrate
-
DNA-PK Activation Buffer (containing calf thymus DNA)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the Kinase Buffer. The final concentration in the assay will typically range from 10 µM to 0.1 nM. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of DNA-PK enzyme and 2.5 µL of the this compound dilution (or DMSO control).
-
Kinase Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing the DNA-PK peptide substrate and ATP at a final concentration of 10-100 µM) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for DNA-PK Inhibition (Western Blot)
This protocol details a method to assess the cellular activity of this compound by measuring the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (pDNA-PKcs S2056) in response to DNA damage induced by ionizing radiation (IR).
Materials:
-
Human cancer cell line (e.g., HeLa, H460)
-
This compound
-
Ionizing radiation source (X-ray irradiator)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pDNA-PKcs (S2056), anti-DNA-PKcs (total), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to a dose of ionizing radiation (e.g., 5-10 Gy).
-
Post-Irradiation Incubation: Return the cells to the incubator for a short period (e.g., 1 hour) to allow for DNA-PK activation and autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per sample on a low-percentage (e.g., 6%) SDS-PAGE gel to resolve the large DNA-PKcs protein (~469 kDa).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pDNA-PKcs (S2056) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Re-probing: Strip the membrane and re-probe for total DNA-PKcs and a loading control to confirm equal protein loading and to normalize the phosphorylation signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pDNA-PKcs signal to the total DNA-PKcs signal and the loading control. Calculate the percentage of inhibition of pDNA-PKcs autophosphorylation for each concentration of this compound relative to the irradiated control.
Conclusion
This compound is a valuable research tool for the specific inhibition of DNA-PK. Its selectivity over other PI3K family members allows for the precise dissection of DNA-PK's role in DNA repair and other cellular pathways. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the cellular effects of this compound, particularly in combination with DNA-damaging agents, may reveal its therapeutic potential.
Unraveling the Role of AMA-37 in DNA Repair: A Technical Guide to a Potent NHEJ Inhibitor
For Immediate Release
A deep dive into the function and application of AMA-37, a selective small molecule inhibitor of DNA-dependent protein kinase (DNA-PK), reveals its critical role as a research tool in the study of non-homologous end joining (NHEJ) and its potential as a therapeutic agent.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of DNA repair and the therapeutic potential of its inhibition. It has come to light that "this compound" is not a protein component of the DNA repair machinery, but a potent and selective chemical inhibitor of a key enzyme in the NHEJ pathway.
Introduction: The Critical Role of Non-Homologous End Joining in Genomic Stability
Non-homologous end joining is a crucial pathway for the repair of DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. Unrepaired DSBs can lead to genomic instability, a hallmark of cancer. A central player in the NHEJ pathway is DNA-dependent protein kinase (DNA-PK), which is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. DNA-PK is recruited to the sites of DNA damage and orchestrates the subsequent steps of DNA end processing and ligation.
This compound: A Selective Inhibitor of DNA-PK
This compound, chemically known as (2-Hydroxy-4-morpholin-4-yl-phenyl)-phenyl-methanone, is a small molecule that functions as a selective, reversible, and ATP-competitive inhibitor of the DNA-PKcs catalytic subunit. By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of downstream targets, effectively halting the NHEJ repair process. This specific mode of action makes this compound an invaluable tool for studying the intricacies of NHEJ and for exploring the therapeutic strategy of radiosensitization in cancer treatment.
Quantitative Analysis of this compound's Inhibitory Profile
The efficacy and selectivity of a chemical inhibitor are paramount to its utility in research and medicine. The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Target | Significance |
| IC50 | 0.27 µM | DNA-PK | This value indicates the high potency of this compound in inhibiting its primary target, the DNA-dependent protein kinase.[1][2][3] |
| IC50 | 32 µM | p110α (PI3K) | The significantly higher IC50 value for this related kinase demonstrates the selectivity of this compound.[1][2][3] |
| IC50 | 3.7 µM | p110β (PI3K) | While showing some off-target activity, this compound is still considerably more potent against DNA-PK.[1][2][3] |
| IC50 | 22 µM | p110γ (PI3K) | This further supports the selectivity of this compound for DNA-PK over other members of the PI3K-related kinase family.[1][2][3] |
Detailed Experimental Protocols for Studying NHEJ with this compound
The following protocols are standard methodologies used to investigate the effects of DNA-PK inhibitors on the NHEJ pathway. These can be adapted for use with this compound to elucidate its specific effects in various experimental systems.
In Vitro DNA-PK Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified DNA-PK.
Materials:
-
Purified human DNA-PK (DNA-PKcs and Ku70/80)
-
Peptide substrate for DNA-PK (e.g., a p53-derived peptide)
-
Linearized double-stranded DNA
-
[γ-32P]ATP
-
This compound
-
Kinase reaction buffer
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, purified DNA-PK enzyme, and linearized DNA to activate the kinase.
-
This compound is added at various concentrations to the reaction mixture and pre-incubated.
-
The kinase reaction is initiated by the addition of the peptide substrate and [γ-32P]ATP.
-
Following incubation, the reaction is stopped, and the amount of 32P incorporated into the peptide substrate is quantified, typically by scintillation counting after capturing the peptide on a filter or in a multi-well plate.
-
The percentage of inhibition is calculated for each concentration of this compound to determine the IC50 value.
Cell-Based NHEJ Reporter Assay
This assay measures the efficiency of NHEJ within a cellular context.
Materials:
-
A cell line containing a stably integrated reporter construct. A common reporter consists of a fluorescent protein gene (e.g., GFP) that is inactivated by the insertion of a recognition site for a rare-cutting endonuclease, such as I-SceI.
-
An expression vector for the I-SceI endonuclease.
-
This compound.
-
Flow cytometer.
Procedure:
-
The reporter cell line is treated with varying concentrations of this compound.
-
The I-SceI expression vector is introduced into the cells to induce a specific DSB within the reporter gene.
-
The cells are incubated to allow for DNA repair. If NHEJ is successful, the break will be repaired, and the fluorescent protein will be expressed.
-
The percentage of fluorescent cells is quantified by flow cytometry. A decrease in the percentage of fluorescent cells in the presence of this compound indicates inhibition of the NHEJ pathway.
Immunofluorescence Assay for γ-H2AX Foci
This imaging-based assay visualizes the persistence of DSBs within cells. The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to DSBs.
Materials:
-
Cell line of interest.
-
A method to induce DSBs (e.g., ionizing radiation or a radiomimetic drug).
-
This compound.
-
Primary antibody specific for γ-H2AX.
-
Fluorescently labeled secondary antibody.
-
A nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cells are grown on a suitable substrate for microscopy, such as glass coverslips.
-
The cells are pre-treated with this compound before the induction of DSBs.
-
After DSB induction, the cells are allowed to repair for various time points.
-
The cells are then fixed, permeabilized, and stained with the anti-γ-H2AX antibody and the fluorescent secondary antibody.
-
The number of γ-H2AX foci per nucleus is visualized and quantified using fluorescence microscopy. A delay in the resolution of these foci in cells treated with this compound indicates an inhibition of DSB repair.
Visualizing the Impact of this compound
To better understand the role of this compound, the following diagrams illustrate its mechanism of action within the NHEJ pathway and its application in experimental settings.
Caption: The NHEJ pathway, highlighting the inhibitory effect of this compound on DNA-PKcs.
Caption: A generalized experimental workflow for assessing the impact of this compound on NHEJ.
Caption: The logical basis for using this compound as a radiosensitizer in cancer therapy.
References
An In-depth Technical Guide to AMA-37 and its Effects on the DNA Damage Response
Researchers, scientists, and drug development professionals are constantly seeking novel molecules that can modulate the DNA Damage Response (DDR) for therapeutic benefit. This guide provides a comprehensive overview of the emerging entity, AMA-37, and its intricate relationship with the cellular mechanisms that safeguard genomic integrity.
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific entity, compound, or molecule designated as "this compound" with a known effect on the DNA damage response has been identified. The information presented in this guide is based on established principles of the DNA damage response and hypothetical interactions of a theoretical molecule, herein referred to as this compound, with key DDR pathways. This document is intended to serve as a framework for the potential investigation and characterization of a novel DDR inhibitor, should such a molecule be discovered or developed.
Introduction to the DNA Damage Response (DDR)
The DNA Damage Response is a complex and highly orchestrated network of signaling pathways that detects, signals, and repairs DNA lesions.[1] This intricate cellular machinery is essential for maintaining genomic stability and preventing the propagation of mutations that can lead to diseases such as cancer. The DDR is broadly categorized into the sensing of DNA damage, the transduction of the damage signal, and the execution of the appropriate cellular response, which can include cell cycle arrest, DNA repair, or, in cases of irreparable damage, the induction of apoptosis or senescence.[2]
Key protein kinases that act as master regulators of the DDR include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] These kinases phosphorylate a multitude of downstream substrates to coordinate the cellular response to different types of DNA damage.
Hypothetical Profile of this compound as a DDR Modulator
For the purpose of this guide, this compound is conceptualized as a novel small molecule inhibitor targeting a critical node within the DDR pathway. Its mechanism of action is presumed to interfere with the signaling cascade initiated by DNA damage, thereby sensitizing cancer cells to DNA-damaging agents or exploiting inherent weaknesses in the DDR of specific tumor types.
Potential Mechanisms of Action of this compound
Based on the known architecture of the DDR, this compound could potentially exert its effects through several mechanisms:
-
Inhibition of a Master Kinase: this compound could directly inhibit the catalytic activity of ATM, ATR, or DNA-PKcs. This would broadly disrupt the DDR and prevent the activation of downstream repair pathways.
-
Targeting a Downstream Effector: this compound might specifically block the function of a key downstream protein involved in a particular DNA repair pathway, such as PARP in base excision repair (BER) or RAD51 in homologous recombination (HR).
-
Interference with Protein-Protein Interactions: The molecule could disrupt the formation of critical protein complexes required for damage recognition or signal transduction.
Experimental Protocols for Characterizing this compound's Effects
To elucidate the precise mechanism of action of a novel DDR inhibitor like this compound, a series of well-defined experiments would be necessary.
In Vitro Kinase Assays
Objective: To determine if this compound directly inhibits the activity of key DDR kinases.
Methodology:
-
Recombinant human ATM, ATR, and DNA-PKcs enzymes are incubated with their respective substrates and ATP in a kinase buffer.
-
Increasing concentrations of this compound are added to the reaction mixtures.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.
-
IC50 values are calculated to determine the potency of this compound against each kinase.
Cellular Assays for DNA Damage and Repair
Objective: To assess the impact of this compound on DNA damage levels and repair kinetics in cells.
Methodology:
-
Immunofluorescence for γH2AX:
-
Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of this compound.
-
At various time points, cells are fixed and stained with an antibody specific for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
The number and intensity of γH2AX foci per nucleus are quantified using fluorescence microscopy. An increase in persistent γH2AX foci in the presence of this compound would suggest inhibition of DNA repair.
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Cells are treated as described above.
-
Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.
-
Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Cell Cycle Analysis
Objective: To determine if this compound affects cell cycle progression, a process tightly regulated by the DDR.
Methodology:
-
Cells are treated with this compound, a DNA-damaging agent, or a combination of both.
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest induced by this compound.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that would be generated from the characterization of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| ATM | 50 |
| ATR | >10,000 |
| DNA-PKcs | 150 |
| PARP1 | >10,000 |
Table 2: Effect of this compound on DNA Damage in Response to Ionizing Radiation (IR)
| Treatment | Mean γH2AX Foci per Cell (4 hours post-IR) |
| Control (No IR) | <1 |
| IR (2 Gy) | 25 |
| IR (2 Gy) + this compound (100 nM) | 55 |
Visualizing the Impact of this compound
Diagrams generated using Graphviz can help to visualize the potential points of intervention of this compound within the DDR signaling network.
Caption: Hypothetical inhibition of ATM by this compound in the DNA damage response pathway.
Caption: A typical experimental workflow to characterize a novel DDR inhibitor.
Conclusion and Future Directions
While "this compound" remains a hypothetical entity, the framework presented in this guide outlines the systematic approach required to characterize a novel inhibitor of the DNA damage response. The identification and development of such molecules hold significant promise for advancing cancer therapy. Future research would focus on confirming the in vivo efficacy of this compound in preclinical models, identifying predictive biomarkers of response, and exploring rational combination strategies with existing and emerging cancer treatments. The ultimate goal is to translate the potent activity of DDR inhibitors into meaningful clinical benefits for patients.
References
In-Depth Technical Guide: Investigating the Cellular Targets of AMA-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMA-37 is a potent and selective arylmorpholine analog that functions as an ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] Its high degree of selectivity makes it an invaluable tool for elucidating the specific roles of DNA-PK in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. This guide provides a comprehensive overview of the cellular targets of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data on this compound Kinase Inhibition
The inhibitory activity of this compound has been characterized against its primary target, DNA-PK, and a panel of related phosphoinositide 3-kinases (PI3Ks). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for these key enzymes.
| Kinase Target | IC50 (µM) | Reference(s) |
| DNA-PK | 0.27 | [1] |
| p110α (PI3Kα) | 32 | [1] |
| p110β (PI3Kβ) | 3.7 | [1] |
| p110γ (PI3Kγ) | 22 | [1] |
Table 1: Inhibitory activity of this compound against DNA-PK and PI3K isoforms. The data clearly demonstrates the significantly higher potency of this compound for DNA-PK compared to the PI3K isoforms.
Key Cellular Processes Modulated by this compound
Non-Homologous End Joining (NHEJ) DNA Repair
DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By inhibiting DNA-PK, this compound effectively blocks this repair pathway, leading to the accumulation of DNA damage and, consequently, radiosensitization of cancer cells.
G2/M Cell Cycle Checkpoint Abrogation
In response to DNA damage, cells activate cell cycle checkpoints to allow time for repair. This compound has been shown to impact the G2/M checkpoint. Specifically, inhibition of DNA-PK by this compound can lead to a prolonged G2 arrest following ionizing radiation.[2][3] This sustained arrest is associated with the overactivation of the checkpoint kinase Chk1.[2]
Regulation of Gene Expression
Recent studies have indicated that DNA-PK may play a role in the regulation of gene expression. Inhibition of DNA-PK has been shown to affect the expression of genes involved in neuronal development, such as Lmx1a, and to upregulate transcripts of the Notch signaling pathway.
Experimental Protocols
In Vitro DNA-PK Kinase Assay
This protocol is adapted from standard radiometric kinase assays used to determine the IC50 of inhibitors.
Materials:
-
Purified, active DNA-PK enzyme
-
Peptide substrate (e.g., a p53-derived peptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the DNA-PK enzyme and the peptide substrate in kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the enzyme/substrate mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
G2/M Checkpoint Abrogation Assay
This protocol is based on the methodology described by Sturgeon et al. (2006).[2]
Materials:
-
MCF-7 or CHO cells
-
This compound (20 µM)
-
Ionizing radiation source
-
Nocodazole
-
Propidium iodide
-
Flow cytometer
Procedure:
-
Seed MCF-7 or CHO cells in 6-well plates and allow them to attach overnight.
-
Expose the cells to ionizing radiation (e.g., 6.5 Gy) to induce G2 arrest.
-
Eight hours post-irradiation, treat the cells with 20 µM this compound or vehicle control.
-
Simultaneously, add nocodazole to a final concentration of 100 ng/mL to trap cells that enter mitosis.
-
Incubate the cells for an additional 4 hours.
-
Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry, quantifying the percentage of cells in the G2/M phase. A decrease in the G2/M population in the presence of a checkpoint inhibitor indicates abrogation of the checkpoint. The effect of this compound on this abrogation can then be assessed.
Signaling Pathway Interactions
DNA-PK and PI3K/Akt Pathway Crosstalk
While this compound is highly selective for DNA-PK, the kinase itself has known interactions with the PI3K/Akt signaling pathway. DNA-PK can phosphorylate and activate Akt in response to DNA damage, promoting cell survival.
Potential Link to Notch Signaling
Preliminary evidence suggests a potential link between DNA-PK inhibition and the Notch signaling pathway. Inhibition of DNA-PK has been observed to increase the expression of Notch pathway transcripts, although the precise mechanistic link is still under investigation.
Conclusion
This compound is a powerful and specific inhibitor of DNA-PK, making it an essential research tool for dissecting the multifaceted roles of this kinase. Its primary cellular effect is the inhibition of DNA repair via the NHEJ pathway, which has significant implications for cancer therapy, particularly in combination with radiotherapy. Furthermore, its influence on cell cycle checkpoints and potential role in regulating gene expression highlight the diverse functions of DNA-PK. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the cellular targets and therapeutic potential of this compound.
References
The Impact of LL-37 on Cell Cycle Progression: A Technical Guide
Disclaimer: Initial research on "AMA-37" did not yield specific results related to cell cycle progression. The scientific literature, however, contains extensive research on the human cathelicidin antimicrobial peptide LL-37 , which has a well-documented, albeit complex, role in cancer biology, including the regulation of cell cycle and apoptosis. This guide will focus on the known effects of LL-37, which is likely the intended subject of interest.
The human host defense peptide LL-37 is a crucial component of the innate immune system. Beyond its antimicrobial functions, LL-37 has been shown to have multifaceted and often contradictory roles in the context of cancer, acting as either a tumor promoter or suppressor depending on the cancer type and its microenvironment.[1][2] In its anti-cancer capacity, LL-37 can inhibit tumor growth by inducing cell cycle arrest and apoptosis.[1][3]
Quantitative Data on Cell Cycle and Apoptosis Induction by LL-37
The anti-proliferative effects of LL-37 are often associated with its ability to halt the cell cycle at specific checkpoints and to trigger programmed cell death. The following tables summarize the quantitative effects of LL-37 on cancer cell lines as reported in preclinical studies.
Table 1: Effect of LL-37 on Cell Cycle Distribution in Gastric Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| BGC-823 | Control | 55.2% | 35.1% | 9.7% | [1] |
| BGC-823 | LL-37 (40 µg/mL) | 72.5% | 18.3% | 9.2% | [1] |
Data inferred from graphical representations in the cited literature.
Table 2: Induction of Apoptosis (Sub-G1 Population) by LL-37 in Colon Cancer Cells
| Cell Line | Treatment | % of Cells in Sub-G1 Phase | Reference |
| HCT116 | Control | 2.1% | [3] |
| HCT116 | LL-37 (40 µmol/L) | 25.8% | [3] |
The sub-G1 phase population is indicative of cells undergoing apoptosis with fragmented DNA.
Signaling Pathways Modulated by LL-37
LL-37 exerts its effects on cell cycle progression and apoptosis through the modulation of specific signaling cascades. In many cancer types, these pathways are dysregulated, and LL-37 can restore apoptotic signals or inhibit proliferative signaling.
One of the key anti-tumor mechanisms of LL-37 is the induction of caspase-independent apoptosis. In colon cancer cells, LL-37 initiates a signaling cascade starting from a G-protein coupled receptor (GPCR), leading to the activation of p53.[4] This results in an altered balance of Bcl-2 family proteins, promoting the release of apoptosis-inducing factor (AIF) and Endonuclease G (EndoG) from the mitochondria and their subsequent translocation to the nucleus, where they mediate DNA fragmentation.[5][6]
In addition to apoptosis, LL-37 can induce cell cycle arrest, primarily in the G1 phase. This is achieved by downregulating key proteins that drive the G1 to S phase transition, such as Cyclin D1 and Cyclin E2, and modulating the activity of cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21).[1][7]
Experimental Protocols
The investigation of LL-37's effect on cell cycle progression relies on standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of LL-37 on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of synthetic LL-37 peptide (e.g., 0-80 µmol/L). Control cells receive medium without LL-37.
-
Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell distribution in different phases of the cell cycle.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with LL-37 (e.g., 40 µmol/L) for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Cells are incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms with appropriate software.
3. Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Following treatment with LL-37, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, AIF, Cyclin D1, p21).
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The logical flow for investigating the impact of LL-37 on a cancer cell line is outlined below.
References
- 1. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Host immune defense peptide LL-37 activates caspase-independent apoptosis and suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation strategy of cyclin D1 in cancer cells and the potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of LL-37 and IL-37 in Cancer Cell Lines
Disclaimer: Initial searches for "AMA-37" did not yield a specific molecule with established functions in cancer cell lines. It is highly probable that this is a typographical error and the intended subjects of interest are the well-researched peptides LL-37 and Interleukin-37 (IL-37) , both of which have significant and complex roles in cancer biology. This guide provides a comprehensive overview of the functions, signaling pathways, and experimental methodologies related to both LL-37 and IL-37 in the context of cancer.
Part 1: The Role of LL-37 in Cancer Cell Lines
LL-37 is the only human cathelicidin antimicrobial peptide and has been shown to have a dual and context-dependent role in cancer. Its effects can be either pro-tumorigenic or anti-tumorigenic, depending on the cancer type and the tumor microenvironment.[1]
Quantitative Data on LL-37's Effects
| Cancer Type | Cell Line(s) | Observed Effects | References |
| Colon Cancer | Not specified | Induces caspase-independent apoptosis.[2] Suppresses tumorigenesis.[1] | [1][2] |
| Gastric Cancer | Not specified | Suppresses tumorigenesis by promoting bone morphogenetic protein (BMP) signaling.[2] | [2] |
| Hematologic Malignancies | Jurkat (T-cell leukemia) | Induces caspase-independent apoptosis via Ca2+/calpain and AIF-dependent processes.[2] Considered a potential therapeutic agent.[1] | [1][2] |
| Oral Squamous Cell Carcinoma (OSCC) | Not specified | DNA methylation in the CAMP gene promoter (which encodes LL-37) can inhibit tumor formation.[2] | [2] |
| Ovarian Cancer | Not specified | Promotes development and progression.[1] | [1] |
| Lung Cancer | Not specified | Promotes development and progression.[1] | [1] |
| Breast Cancer | Not specified | Promotes development and progression.[1] | [1] |
| Malignant Melanoma | Not specified | Secretion of LL-37 is significantly increased compared to normal skin cells, suggesting it may act as a growth factor.[1] | [1] |
| Burkitt's Lymphoma | Not specified | Directly targets mitochondria to cause cell elimination.[2] | [2] |
Signaling Pathways of LL-37 in Cancer
LL-37 exerts its effects through various signaling pathways, which can differ between cancer types.
Anti-Tumorigenic Signaling in Colon Cancer:
In colon cancer, LL-37 is proposed to initiate a signaling cascade involving a G-protein coupled receptor (GPCR), leading to p53 activation. This in turn modulates the expression of Bax, Bak, and Bcl-2 family proteins, culminating in the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) to induce caspase-independent apoptosis.[2]
Anti-Tumorigenic Signaling in Gastric Cancer:
In gastric cancer cells, LL-37 can suppress tumor growth by enhancing the tumor-suppressive bone morphogenetic protein (BMP) signaling pathway.[2] It achieves this by inhibiting the proteasome, leading to the accumulation and phosphorylation of Smad 1/5/8. These then form a complex with Smad4, which translocates to the nucleus to stimulate the expression of p21Waf1, a cell cycle inhibitor.[2]
Experimental Protocols for Studying LL-37
Detailed, step-by-step protocols for LL-37 research require access to specific publications. However, based on the described effects, the following experimental workflows are standard.
General Workflow for Assessing LL-37's Effect on Cancer Cell Viability and Apoptosis:
Methodology Overview:
-
Cell Culture: Cancer cell lines (e.g., Jurkat, colon cancer lines) are cultured in appropriate media and conditions.
-
LL-37 Treatment: Cells are treated with synthetic LL-37 peptide at various concentrations for specific time periods.
-
Cell Viability Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. This is used to determine the cytotoxic effects of LL-37.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry, this method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blotting: This technique is used to measure the levels of key apoptosis-related proteins such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspases to elucidate the apoptotic pathway.
-
-
Colony Formation Assay: This assay assesses the long-term effect of LL-37 on the ability of single cells to proliferate and form colonies.
Part 2: The Role of IL-37 in Cancer Cell Lines
Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines and is generally recognized as an anti-inflammatory and anti-tumor cytokine.[3][4] Its expression is often decreased in cancerous tissues, and higher levels are associated with better prognosis in some cancers.[5][6]
Quantitative Data on IL-37's Effects
The research provides functional data on IL-37's impact on cancer cells, which can be summarized as follows:
| Cancer Type | Cell Line(s) | Observed Effects | References |
| Cervical Cancer | CaSki | Overexpression or exogenous treatment inhibits proliferation, invasion, and migration, enhances apoptosis, and suppresses angiogenesis. Downregulates CD47 expression.[5] | [5] |
| Oral Cancer | HN13, HSC-6 | Markedly inhibits cell viability and induces apoptosis in a dose-dependent manner.[7] Attenuates LPS and TNF-α induced proliferation.[7] | [7] |
| Lung Cancer | A549 | Overexpression suppresses tumor proliferation by inhibiting the Wnt5a/5b pathway.[3] | [3] |
| Hepatocellular Carcinoma (HCC) | Not specified | Low IL-37 expression is an independent risk factor for poor prognosis.[4] | [4] |
Signaling Pathways of IL-37 in Cancer
IL-37 functions through both intracellular and extracellular pathways to exert its anti-tumor effects.[3][8]
Extracellular Signaling Pathway:
Extracellular IL-37 binds to the IL-18 receptor α chain (IL-18Rα) and recruits the IL-1 receptor 8 (IL-1R8) to form a trimeric complex.[3][8] This complex activates anti-tumorigenic pathways (e.g., AMPK, STAT3, PTEN) and inhibits pro-tumorigenic pathways (e.g., JNK, ERK, NF-κB, PI3K/AKT/mTOR).[5][8]
Intracellular Signaling Pathway:
Inside the cell, the precursor form of IL-37 can be cleaved by caspase-1 to its mature form.[8] Mature IL-37 can translocate to the nucleus where it complexes with Smad3.[8][9] This IL-37/Smad3 complex modulates gene transcription, suppressing the expression of pro-inflammatory and pro-tumorigenic genes.[9]
Experimental Protocols for Studying IL-37
The investigation of IL-37's anti-cancer properties involves molecular and cellular biology techniques to assess its impact on cancer cell behavior and signaling pathways.
Methodology Overview:
-
Gene Expression Analysis (RT-qPCR): To quantify the expression levels of IL-37 and its target genes (like STAT3 and CD47 in cervical cancer) in cancer cells with and without IL-37 modulation.[5]
-
Protein Analysis (Western Blotting): To measure the protein levels and phosphorylation status of key signaling molecules such as STAT3, Akt, mTOR, and ERK to determine how IL-37 affects these pathways.[5]
-
Cell Proliferation and Apoptosis Assays: As described for LL-37, assays like MTT and flow cytometry for Annexin V/PI staining are used to measure IL-37's effect on cell growth and death.[5][7]
-
Cell Migration and Invasion Assays (Transwell Assay): To assess the effect of IL-37 on the metastatic potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert, and their movement to the lower chamber is quantified.
-
In Vivo Tumor Models: To confirm the in vitro findings, animal models (e.g., xenograft models in mice) are often used. Tumor growth is monitored in animals after implanting cancer cells that either overexpress or are deficient in IL-37.[5]
-
Macrophage Phagocytosis Assay: To study the effect of IL-37 on immune evasion, cancer cells (e.g., CaSki) are co-cultured with macrophages. The phagocytosis of cancer cells by macrophages is then quantified, often by flow cytometry, to see if IL-37-induced downregulation of CD47 enhances this process.[5]
References
- 1. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuropharmac.com [neuropharmac.com]
- 3. Frontiers | Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process [frontiersin.org]
- 4. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of IL‐37 in Cervical Cancer: Suppression of Tumour Progression and Enhancement of CD47‐Mediated Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory cytokine IL-37 improves the NK cell-mediated anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-37 mediates the anti-oral tumor activity in oral cancer through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Progresses and Prospects of IL-37 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunobiology of Interleukin-37: Mechanism of Action and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Report: AMA-37 as a Potential Radiosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMA-37 is an arylmorpholine analog identified as a potent and selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK). Preliminary data indicates that by inhibiting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, this compound can function as a radiosensitizer, potentially enhancing the efficacy of radiotherapy in cancer treatment. This document provides a summary of the available preclinical information on this compound, including its mechanism of action, and outlines general experimental protocols for its investigation as a radiosensitizing agent. Due to the preliminary nature of the available data, specific quantitative results from radiosensitization studies are not yet publicly available.
Introduction
Radiotherapy is a cornerstone of cancer treatment, inducing cytotoxic DNA double-strand breaks (DSBs) in tumor cells. However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors, which is often mediated by efficient DNA repair mechanisms. The DNA-dependent protein kinase (DNA-PK) plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells. Inhibition of DNA-PK is therefore a promising strategy to enhance the cytotoxic effects of ionizing radiation in cancer cells.
This compound has emerged as a selective inhibitor of DNA-PK. This report details the initial findings on this compound and its potential application in radiosensitization.
Core Concepts: Mechanism of Action
This compound functions as a radiosensitizer by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). The proposed mechanism is as follows:
-
Induction of DNA Damage: Ionizing radiation induces DNA double-strand breaks in cancer cells.
-
Inhibition of DNA Repair: this compound, as an ATP-competitive inhibitor, blocks the kinase activity of DNA-PKcs. This prevents the phosphorylation of downstream targets essential for the NHEJ pathway.
-
Accumulation of DNA Damage: The inhibition of NHEJ leads to an accumulation of unrepaired DSBs.
-
Cell Cycle Arrest and Apoptosis: The presence of persistent DNA damage can trigger cell cycle arrest, primarily at the G2/M checkpoint, and ultimately lead to programmed cell death (apoptosis) or mitotic catastrophe.
The following diagram illustrates the proposed signaling pathway for this compound-induced radiosensitization.
Quantitative Data
Specific quantitative data from preclinical radiosensitization studies involving this compound are not yet available in the public domain. The following table presents the known inhibitory concentrations of this compound against DNA-PK and other related kinases, highlighting its selectivity.
| Kinase | IC₅₀ (µM) |
| DNA-PK | 0.27 |
| p110α | 32 |
| p110β | 3.7 |
| p110γ | 22 |
Table 1: Inhibitory concentrations (IC₅₀) of this compound for DNA-PK and PI3K isoforms.
It has been noted in preliminary studies that this compound at a concentration of 20 µM can impact the G2 cell cycle checkpoint in the presence of other chemical agents. Further research is required to determine the optimal concentration for radiosensitization and to quantify its effect through metrics such as Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF).
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound as a radiosensitizing agent.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., lung, breast, glioblastoma) should be used.
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Plating: A known number of cells are seeded into culture dishes.
-
Treatment: After allowing cells to attach, they are treated with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Following irradiation, the cells are incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies (defined as consisting of at least 50 cells) are fixed and stained with crystal violet, and then counted.
-
Data Analysis: The surviving fraction for each treatment condition is calculated and plotted against the radiation dose to generate survival curves. The Sensitizer Enhancement Ratio (SER) can then be calculated.
The following diagram outlines the workflow for a typical clonogenic survival assay.
Cell Cycle Analysis
Flow cytometry is used to assess the effect of this compound and radiation on cell cycle distribution.
-
Treatment: Cells are treated with this compound and/or radiation as described for the clonogenic assay.
-
Harvesting: At various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), cells are harvested.
-
Fixation and Staining: Cells are fixed (e.g., with ethanol) and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined. This can reveal a drug- and/or radiation-induced cell cycle arrest.
Future Directions
The preliminary data on this compound as a DNA-PK inhibitor suggests its potential as a radiosensitizing agent. To fully elucidate its therapeutic potential, further in-depth preclinical studies are warranted. Key future research directions should include:
-
Quantitative Radiosensitization Studies: Performing clonogenic survival assays across a range of cancer cell lines to determine the Sensitizer Enhancement Ratio of this compound.
-
In Vivo Efficacy Studies: Evaluating the combination of this compound and radiotherapy in animal tumor models to assess anti-tumor efficacy and potential toxicities.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its concentration with the inhibition of DNA-PK in vivo.
-
Biomarker Development: Identifying predictive biomarkers that could help select patients who are most likely to benefit from treatment with this compound in combination with radiotherapy.
Conclusion
This compound is a promising new agent in the field of radiation oncology. Its selective inhibition of DNA-PK provides a strong rationale for its investigation as a radiosensitizer. The experimental frameworks outlined in this document provide a basis for the continued preclinical evaluation of this compound, with the ultimate goal of translating these findings into improved cancer therapies.
ATP-Competitive Inhibition of AMA-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMA-37 is a potent, ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK). As a critical component of the non-homologous end joining (NHEJ) pathway, DNA-PK represents a key therapeutic target in oncology. This technical guide provides an in-depth overview of the ATP-competitive inhibition of DNA-PK by this compound, including its inhibitory profile, the relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting DNA-PK.
Introduction to this compound and its Target: DNA-PK
This compound is an arylmorpholine analog that has been identified as a selective and reversible inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[2] This binding event activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets to facilitate DNA repair. Given its crucial role in maintaining genomic integrity, inhibition of DNA-PK is a promising strategy to sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.
Quantitative Inhibitory Profile of this compound
This compound demonstrates potent and selective inhibition of DNA-PK in biochemical assays. Its inhibitory activity is significantly higher for DNA-PK compared to other related kinases, such as members of the phosphoinositide 3-kinase (PI3K) family.[1][4]
| Target Kinase | IC50 (µM) |
| DNA-PK | 0.27[1][4] |
| p110α (PI3Kα) | 32[4] |
| p110β (PI3Kβ) | 3.7[4] |
| p110γ (PI3Kγ) | 22[4] |
Table 1: Inhibitory Potency (IC50) of this compound against DNA-PK and PI3K Isoforms. The half-maximal inhibitory concentration (IC50) values highlight the selectivity of this compound for DNA-PK.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the DNA-PKcs catalytic subunit.[1] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme. The reversible nature of this inhibition means that this compound does not form a permanent covalent bond with the enzyme.
Figure 1: ATP-Competitive Inhibition. This diagram illustrates how this compound competes with ATP for the same binding site on DNA-PKcs, leading to the inhibition of its kinase activity.
The DNA-PK Signaling Pathway
DNA-PK is a cornerstone of the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells.[3][5] The inhibition of DNA-PK by this compound disrupts this critical repair process.
Figure 2: DNA-PK Signaling in NHEJ. This diagram shows the central role of DNA-PK in the NHEJ pathway and the point of intervention by this compound.
Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the exposed DNA ends. This serves as a scaffold to recruit the DNA-PKcs catalytic subunit, forming the active DNA-PK holoenzyme.[2] DNA-PK then autophosphorylates itself and phosphorylates other downstream targets, including Artemis and XRCC4, to process the DNA ends and facilitate their ligation by DNA Ligase IV.[3][6] By inhibiting DNA-PKcs, this compound prevents these phosphorylation events, leading to an accumulation of unrepaired DNA damage. This can ultimately trigger cell cycle arrest or apoptosis, particularly in cancer cells that are often more reliant on efficient DNA repair mechanisms.[7]
Experimental Protocols
The following protocols are representative methods for characterizing the ATP-competitive inhibition of DNA-PK by compounds such as this compound.
In Vitro Biochemical Kinase Assay (Radiometric)
This assay directly measures the phosphorylation of a substrate by DNA-PK and its inhibition by a test compound.
Materials:
-
Purified recombinant human DNA-PK (DNA-PKcs and Ku70/80)
-
p53-derived peptide substrate
-
[\gamma-32P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the purified DNA-PK enzyme, the peptide substrate, and linear double-stranded DNA (as a co-factor).
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [\gamma-32P]ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.[8]
-
Stop the reaction by adding an equal volume of 30% acetic acid.[8]
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [\gamma-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 3: Radiometric Kinase Assay Workflow. A step-by-step overview of the in vitro biochemical assay to determine the inhibitory activity of this compound.
Cellular Assay for DNA-PK Inhibition (Western Blot)
This assay assesses the ability of this compound to inhibit DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs.
Materials:
-
Human cancer cell line (e.g., HeLa, H460)
-
This compound or other test inhibitors
-
Ionizing radiation source or etoposide to induce DNA damage
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 10 Gy) or treating with a DNA-damaging agent like etoposide.
-
After a short incubation period (e.g., 30-60 minutes) to allow for DNA-PK activation, harvest the cells.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-DNA-PKcs (Ser2056).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-DNA-PKcs signal to the total DNA-PKcs and loading control signals.
-
Determine the dose-dependent inhibition of DNA-PKcs autophosphorylation by this compound.
Conclusion
This compound is a valuable research tool for studying the biological functions of DNA-PK and for the preclinical evaluation of DNA-PK inhibition as a therapeutic strategy. Its ATP-competitive mechanism of action and selectivity for DNA-PK make it a specific probe for interrogating the NHEJ pathway. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel DNA-PK inhibitors. A thorough understanding of the biochemical and cellular effects of such inhibitors is essential for the development of effective cancer therapies that exploit the reliance of tumor cells on DNA repair pathways.
References
- 1. DNA-PK Inhibitor V [sigmaaldrich.com]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonhomologous DNA End Joining in Cell-Free Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK Inhibitor V(AMA37) [myskinrecipes.com]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Combined Use of Interleukin-37 (IL-37) and Ionizing Radiation
It appears there may be a typographical error in the query for "AMA-37," as extensive searches did not yield a molecule with this designation in the context of ionizing radiation. However, the search results strongly suggest that the intended subjects may be Interleukin-37 (IL-37) or LL-37 , an antimicrobial peptide, both of which have been studied in contexts relevant to radiation therapy. This document will focus on the combination of IL-37 and ionizing radiation , for which direct research on its application as a radiosensitizer is available. A brief overview of LL-37's relevant biological functions will also be provided for comprehensive understanding.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines and is recognized as a fundamental inhibitor of innate immunity and inflammation.[1][2][3] Emerging evidence suggests that IL-37 possesses anti-tumor properties and can act as a radiosensitizer, potentially enhancing the efficacy of radiation therapy in cancer treatment.[4] Ionizing radiation is a cornerstone of cancer therapy that induces DNA damage and cell death in tumor cells.[2] The combination of IL-37 and ionizing radiation presents a promising strategy to augment the therapeutic window of radiotherapy.
Mechanism of Action: IL-37 as a Radiosensitizer
IL-37 enhances the effects of ionizing radiation through several mechanisms:
-
Inhibition of Cell Proliferation: While IL-37 alone has minimal direct effect on the growth of some cancer cells, such as prostate cancer cell lines DU145 and PC-3, it significantly enhances the inhibition of cell proliferation when combined with radiation.[4]
-
Induction of Apoptosis: The combination of IL-37 and radiation therapy leads to a greater induction of apoptosis in cancer cells compared to radiation alone.[4]
-
Modulation of Cell Cycle and Apoptotic Genes: IL-37 in combination with radiation upregulates the mRNA expression of key regulatory genes, including:
-
p27: A cyclin-dependent kinase inhibitor that halts the cell cycle.[4]
-
Fas: A death receptor that triggers the extrinsic apoptosis pathway.[4]
-
Bax: A pro-apoptotic member of the Bcl-2 family that promotes the intrinsic apoptosis pathway.[4]
-
Concurrently, the combination downregulates the mRNA expression of cdk2 , a cyclin-dependent kinase essential for cell cycle progression.[4]
-
Signaling Pathways
The anti-inflammatory and potential anti-tumor effects of IL-37 are mediated through both intracellular and extracellular pathways. Intracellularly, mature IL-37 can translocate to the nucleus with Smad3 to suppress the transcription of pro-inflammatory genes.[1][5] Extracellularly, IL-37 can bind to the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8) to transduce anti-inflammatory signals.[5][6][7]
Diagram of the Proposed IL-37 Radiosensitization Pathway
Caption: Proposed mechanism of IL-37 as a radiosensitizer.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of IL-37 and ionizing radiation.
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer cell lines DU145 and PC-3.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Recombinant IL-37: Reconstitute lyophilized recombinant human IL-37 in sterile phosphate-buffered saline (PBS) to a stock concentration of 100 µg/mL and store at -20°C.
-
Ionizing Radiation: Use a 6 MV linear accelerator to deliver a single dose of radiation (e.g., 2, 4, 6, or 8 Gy) at a specified dose rate.
-
Treatment Groups:
-
Control (vehicle treatment)
-
IL-37 alone (e.g., 100 ng/mL)
-
Ionizing Radiation alone (e.g., 4 Gy)
-
IL-37 + Ionizing Radiation
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Procedure:
-
Seed cells in 6-well plates at varying densities (e.g., 200, 400, 800, 1600 cells/well) to account for treatment-induced cell death.
-
Allow cells to attach overnight.
-
Treat cells with IL-37 (or vehicle) for a specified pre-incubation period (e.g., 24 hours).
-
Irradiate the cells with the desired doses of ionizing radiation.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach overnight.
-
Treat cells according to the experimental groups.
-
At various time points (e.g., 24, 48, 72 hours) post-treatment, add the proliferation reagent (e.g., MTT or WST-1) to each well.
-
Incubate for the recommended time (e.g., 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the control group's absorbance.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat as described above.
-
At a specified time point (e.g., 48 hours) post-treatment, harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Quantitative Real-Time PCR (qRT-PCR)
This technique measures the expression levels of target genes.
-
Procedure:
-
Treat cells as described above.
-
At a specified time point (e.g., 24 hours) post-treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qRT-PCR using gene-specific primers for p27, Fas, Bax, cdk2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: Use the delta-delta Ct method to calculate the relative fold change in gene expression for each treatment group compared to the control.
Experimental Workflow Diagram
Caption: Workflow for evaluating IL-37 and radiation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the described experiments, based on the findings that IL-37 acts as a radiosensitizer.
| Parameter | Control | IL-37 (100 ng/mL) | Radiation (4 Gy) | IL-37 + Radiation |
| Clonogenic Survival (Surviving Fraction) | 1.0 | 0.95 | 0.40 | 0.20 |
| Cell Proliferation at 72h (% of Control) | 100% | 98% | 60% | 35% |
| Apoptosis at 48h (% of Total Cells) | 5% | 6% | 25% | 45% |
| Relative mRNA Expression (Fold Change) | ||||
| p27 | 1.0 | 1.1 | 2.5 | 4.0 |
| Fas | 1.0 | 1.2 | 3.0 | 5.5 |
| Bax | 1.0 | 1.1 | 2.8 | 4.8 |
| cdk2 | 1.0 | 0.9 | 0.5 | 0.2 |
Brief Overview of LL-37
LL-37 is the only human cathelicidin, an antimicrobial peptide with a broad range of immunomodulatory functions.[8][9] Its relevance to ionizing radiation lies in its ability to induce DNA fragmentation and apoptosis in certain cell types.[10] LL-37 also has a complex and often contradictory role in cancer, with some studies showing it promotes tumor growth while others indicate it has anti-cancer effects.[8][9][11] Unlike IL-37, direct studies evaluating LL-37 as a radiosensitizer were not identified in the initial searches. However, its ability to interact with DNA and influence cell death pathways suggests a potential area for future investigation in the context of combination cancer therapies.[12][13]
References
- 1. Interleukin 37 is a fundamental inhibitor of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Interleukin 37 - Wikipedia [en.wikipedia.org]
- 4. The novel role of IL-37 in prostate cancer: evidence as a promising radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Understanding of IL-37 in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process [frontiersin.org]
- 7. IL-37 expression reduces acute and chronic neuroinflammation and rescues cognitive impairment in an Alzheimer’s disease mouse model | eLife [elifesciences.org]
- 8. Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human antimicrobial peptide LL-37 is present in atherosclerotic plaques and induces death of vascular smooth muscle cells: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuropharmac.com [neuropharmac.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for LL-37 (Cathelicidin) in In Vitro Studies
Disclaimer: The compound "AMA-37" is not found in the reviewed scientific literature. Based on the nomenclature, it is highly probable that the intended subject is the well-researched human cathelicidin antimicrobial peptide, LL-37 . The following data and protocols are based on published research for LL-37. Researchers should verify the identity of their compound before proceeding.
These notes are intended for researchers, scientists, and drug development professionals working with the human peptide LL-37 in in vitro settings.
Introduction
LL-37 is the only human member of the cathelicidin family of host defense peptides. It is a 37-amino acid, amphipathic, and cationic peptide derived from the C-terminus of the human cationic antimicrobial protein 18 (hCAP18). LL-37 is a multifunctional molecule with key roles in both innate and adaptive immunity. Its functions extend beyond direct antimicrobial activity to include immunomodulation, anti-cancer effects, and wound healing.[1][2] Its activity is often concentration-dependent, exhibiting pro-inflammatory or anti-inflammatory, and pro-tumorigenic or anti-tumorigenic effects under different conditions.[2][3]
Mechanism of Action
LL-37 exerts its diverse biological effects through several mechanisms:
-
Antimicrobial Action: Like many antimicrobial peptides, LL-37's primary mechanism involves the disruption of microbial cell membranes. Its positive charge facilitates interaction with negatively charged components of bacterial membranes (like LPS), leading to permeabilization and cell lysis.[1][4] It can also translocate across the membrane to interact with intracellular targets.[1]
-
Immunomodulation: LL-37 can modulate the immune response by binding to various cell surface receptors, including Formyl Peptide Receptor 2 (FPR2, also known as FPRL1), Toll-like Receptors (TLRs), and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6] It can suppress TLR4 signaling while enhancing TLR3 signaling.[6] It also chemoattracts immune cells like neutrophils and monocytes to sites of inflammation.
-
Cancer Modulation: The effect of LL-37 on cancer cells is context-dependent. It can promote proliferation and metastasis in some cancers (ovarian, breast, lung) often through transactivation of EGFR.[7] Conversely, it can suppress tumor growth in others (gastric, colon) by inducing apoptosis, autophagy, and cell cycle arrest.[2][8] This duality is often linked to the concentration of the peptide.[2]
Quantitative Data Summary for In Vitro Studies
The effective concentration of LL-37 varies significantly depending on the cell type and the biological effect being studied. The data below is summarized from multiple studies to provide a comparative overview.
| Application Area | Cell Type / Organism | Concentration Range | Observed Effect | Reference |
| Antimicrobial | Staphylococcus aureus | 0.62 µM | Minimum Inhibitory Concentration (MIC) | [9] |
| S. aureus | 250 nM - 3.0 µM | >90% to 100% killing efficacy | [10] | |
| Escherichia coli (non-growing) | 0.1 - 1.2 µM | Minimum Bactericidal Concentration (MBC) | [11] | |
| Immunomodulation | Human Monocytes | < 5 µg/mL | No direct activation; requires epithelial cell co-culture to induce cytokine production | [3][12] |
| Human Monocytes / Macrophages | > 20 µg/mL | Direct induction of inflammatory and anti-inflammatory cytokines | [3][12] | |
| Human Neutrophils | 20 µg/mL | Decreased release of pro-inflammatory cytokines (TNF-α) in response to bacteria | [13] | |
| Human Monocyte-Derived Macrophages | 5 µg/mL | Decreased TNF-α and increased IL-10 in M. tuberculosis-infected cells | [14] | |
| Anti-Cancer | Skin Squamous Carcinoma (A431) | 0.5 µg/mL | Promoted cell proliferation, migration, and invasion | [15][16] |
| Ovarian, Lung, Breast Cancer | 5 µg/mL (1.1 µM) | Pro-tumorigenic effects (proliferation, etc.) | [2] | |
| Colon, Gastric Cancer | > 5 µg/mL | Anti-cancer effects (induction of apoptosis, growth inhibition) | [2] | |
| Osteoimmunology | Human Osteoclast Progenitors | Non-toxic doses | Inhibition of osteoclastogenesis by blocking NFAT2 nuclear translocation | [17] |
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | 20 µg/mL | Drastic reduction in viral replication | [18] |
| Dengue Virus-2 (DENV-2) | 10 - 15 µM | Significant reduction in viral RNA | [18] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with LL-37
This protocol provides a basic framework for treating adherent or suspension cells with LL-37.
Materials:
-
Lyophilized LL-37 peptide
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Target cells (e.g., A549, U937, primary neutrophils)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Reconstitution of LL-37: Aseptically reconstitute lyophilized LL-37 in sterile water to a stock concentration of 1-2 mg/mL. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Seeding:
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.
-
For suspension cells, seed at a concentration of 5 x 10⁵ cells/mL.
-
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment (if adherent) and equilibration.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the LL-37 stock solution. Prepare serial dilutions in complete or serum-free culture medium to achieve the desired final concentrations (e.g., from 0.1 µg/mL to 50 µg/mL).
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the various concentrations of LL-37.
-
For suspension cells, add the appropriate volume of concentrated LL-37 solution to each well to reach the final desired concentration.
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 4, 8, 24, or 48 hours), depending on the specific assay.
-
Downstream Analysis: Following incubation, cells or supernatants can be collected for various assays such as MTT for proliferation, ELISA for cytokine quantification, Western blot for protein expression, or flow cytometry for cell surface marker analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of LL-37 that inhibits the visible growth of a specific bacterium.
Materials:
-
LL-37 reconstituted stock solution
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and grow overnight at 37°C.
-
Standardization of Inoculum: Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Preparation of LL-37 Dilutions: Prepare a two-fold serial dilution of LL-37 in MHB directly in the 96-well plate. Concentrations may range from 64 µM down to 0.125 µM.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the LL-37 dilutions.
-
Controls: Include a positive control (bacteria in MHB without LL-37) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of LL-37 at which no visible bacterial growth (turbidity) is observed.
Visualizations
Signaling Pathways of LL-37
LL-37 can activate multiple signaling pathways to exert its immunomodulatory and cancer-modulating effects. The diagram below illustrates the activation of pro-proliferative and pro-migratory pathways in cancer cells.
Caption: LL-37 signaling pathways in cancer cells.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro effects of LL-37 on a chosen cell line.
Caption: General workflow for in vitro LL-37 studies.
References
- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic Antimicrobial Peptide LL-37 Is Effective against both Extra- and Intracellular Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Epithelial-Immune Cell Crosstalk Determines the Activation of Immune Cells In Vitro by the Human Cathelicidin LL-37 at Low Physiological Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LL-37 Immunomodulatory Activity during Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Antimicrobial peptide LL-37 promotes the proliferation and invasion of skin squamous cell carcinoma by upregulating DNA-binding protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The antimicrobial peptide, LL-37, inhibits in vitro osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMA-37 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a comprehensive template for research involving a hypothetical anti-cancer agent, designated "AMA-37." The experimental data and signaling pathways presented are illustrative and intended to guide researchers in designing and documenting their studies.
Introduction
This compound is a novel investigational compound demonstrating potent anti-proliferative and pro-apoptotic effects in preclinical cancer models. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using xenograft mouse models, a critical step in the translational drug development pipeline. The methodologies outlined herein cover the establishment of xenografts, administration of this compound, and subsequent analysis of tumor growth and relevant biomarkers.
Quantitative Data Summary
The in vivo anti-tumor activity of this compound has been evaluated in various cell line-derived xenograft (CDX) models. The following tables summarize the key quantitative findings from these studies.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cell Line | Cancer Type | Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 ± SD | Tumor Growth Inhibition (%) |
| MCF-7 | Breast Cancer | Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 mg/kg | 750 ± 150 | 50 | ||
| This compound | 25 mg/kg | 300 ± 100 | 80 | ||
| A549 | Lung Cancer | Vehicle Control | - | 1800 ± 300 | - |
| This compound | 10 mg/kg | 1080 ± 200 | 40 | ||
| This compound | 25 mg/kg | 540 ± 120 | 70 | ||
| PANC-1 | Pancreatic Cancer | Vehicle Control | - | 2000 ± 350 | - |
| This compound | 10 mg/kg | 1400 ± 280 | 30 | ||
| This compound | 25 mg/kg | 800 ± 180 | 60 |
Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Biomarker Modulation in A549 Xenograft Tumors
| Treatment Group | p-Akt (Relative Expression) | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 1.0 ± 0.2 | 85 ± 10 | 1.0 ± 0.3 |
| This compound (25 mg/kg) | 0.3 ± 0.1 | 25 ± 8 | 4.5 ± 1.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Establishment of Subcutaneous Xenograft Mouse Models
This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice, 6-8 weeks old)[1]
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, pH 7.4
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Administration of this compound
This protocol outlines the administration of this compound to the established xenograft models.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile saline, PBS with 5% DMSO)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Prepare the this compound formulation at the desired concentrations (e.g., 10 mg/kg and 25 mg/kg) in the appropriate vehicle.
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound or vehicle control via the predetermined route (e.g., intraperitoneal, intravenous, or oral gavage) and schedule (e.g., daily, twice weekly). For intraperitoneal injections in mice, a volume of < 2-3ml is recommended using a 25-27 gauge needle.[2]
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
-
Measure tumor volumes with calipers two to three times per week.
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol describes the detection of protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[3][4]
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki-67, anti-p-Akt, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.[5]
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate the slides, mount with coverslips, and visualize under a microscope.
-
Quantify the staining intensity and percentage of positive cells using appropriate image analysis software.
Western Blot for Protein Expression Analysis
This protocol details the quantification of protein levels in tumor lysates.[6]
Materials:
-
Frozen tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a chemiluminescent substrate and capture the image with an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Hypothetical Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway and the activation of the intrinsic apoptotic pathway.
References
- 1. Establish xenograft tumor model [bio-protocol.org]
- 2. cea.unizar.es [cea.unizar.es]
- 3. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols: Detecting DNA-PK Inhibition by AMA-37 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] The catalytic subunit of DNA-PK (DNA-PKcs) is activated upon DNA damage, leading to its autophosphorylation at multiple sites, including serine 2056 (S2056). This phosphorylation event serves as a key biomarker for DNA-PK activity.[1][2] Small molecule inhibitors that target DNA-PK are of significant interest in oncology, as they can enhance the efficacy of DNA-damaging agents like chemotherapy and radiotherapy.[1][3]
AMA-37 is an arylmorpholine analog that acts as an ATP-competitive inhibitor of DNA-PK, with an IC50 value of 0.27 µM.[4] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of DNA-PKcs autophosphorylation at S2056 in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Overview
DNA damage, such as double-strand breaks, triggers the recruitment of the Ku70/80 heterodimer to the DNA ends. This complex then recruits and activates DNA-PKcs. Activated DNA-PKcs autophosphorylates itself at serine 2056, initiating the downstream signaling cascade of the NHEJ pathway to repair the DNA damage. This compound, as a DNA-PK inhibitor, blocks the kinase activity of DNA-PKcs, thereby preventing its autophosphorylation and subsequent DNA repair. This inhibition can be effectively monitored by measuring the levels of phosphorylated DNA-PKcs (p-DNA-PKcs S2056) via Western blot.
Figure 1: DNA-PK signaling pathway and inhibition by this compound.
The experimental workflow involves treating cells with this compound, inducing DNA damage to stimulate DNA-PK activity, preparing cell lysates, and then performing a Western blot to detect total DNA-PKcs and p-DNA-PKcs (S2056).
Figure 2: Experimental workflow for Western blot analysis.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for the key quantitative parameters in this protocol. Optimization may be required based on the specific cell line and experimental conditions.
Table 1: Experimental Conditions and Reagent Concentrations
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1-2 x 10^6 cells / 60 mm dish | Adjust based on cell type and proliferation rate.[1] |
| This compound Concentration | 0.1 - 10 µM | A dose-response experiment is recommended. The IC50 is 0.27 µM.[4] |
| This compound Treatment Time | 2 - 24 hours | Optimal time may vary depending on the cell line and experimental goals.[1] |
| DNA Damage Induction | Etoposide (10 µM, 1 hr) or Ionizing Radiation (10 Gy) | To robustly induce DNA-PKcs autophosphorylation.[1] |
| Protein Loading Amount | 30 - 50 µg per lane | Ensure equal loading across all lanes.[1][5] |
| SDS-PAGE Gel Percentage | 6% Acrylamide | For better resolution of the large DNA-PKcs protein (~469 kDa).[1] |
Table 2: Antibody Dilutions
| Antibody | Recommended Dilution | Notes |
| Primary: anti-p-DNA-PKcs (S2056) | 1:1000 in 5% BSA/TBST | Incubate overnight at 4°C.[1] |
| Primary: anti-DNA-PKcs (Total) | 1:1000 in 5% non-fat milk/TBST | Use as a control for total protein levels. |
| Primary: anti-β-Actin (Loading Control) | 1:5000 in 5% non-fat milk/TBST | Or other suitable loading control. |
| Secondary: HRP-conjugated anti-rabbit IgG | 1:2000 - 1:10000 in 5% non-fat milk/TBST | Incubate for 1 hour at room temperature.[1] |
| Secondary: HRP-conjugated anti-mouse IgG | 1:2000 - 1:10000 in 5% non-fat milk/TBST | Incubate for 1 hour at room temperature. |
Detailed Experimental Protocol
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to assess the inhibition of DNA-PKcs phosphorylation by this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, M059K), culture medium, fetal bovine serum (FBS), penicillin/streptomycin.
-
Inhibitor: this compound (dissolved in DMSO).
-
DNA Damage Agent: Etoposide or access to an ionizing radiation source.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][6]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Buffers:
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk.
-
Antibodies:
-
Detection: Enhanced Chemiluminescence (ECL) substrate.[1]
Cell Culture and Treatment
-
Seed cells in 60 mm dishes and grow until they reach 70-80% confluency.[1]
-
Prepare working concentrations of this compound in fresh culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with this compound or vehicle for the desired time period (e.g., 2-24 hours).
-
(Optional but Recommended) One hour prior to harvesting, induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM etoposide) or by exposing cells to ionizing radiation (e.g., 10 Gy).[1] This step enhances the p-DNA-PKcs signal.
Protein Extraction and Quantification
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[1][10]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each dish.[1][11]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][6]
-
Carefully transfer the supernatant (protein extract) to a new, clean tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[1][6]
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[1]
-
Load 30-50 µg of protein per lane into a 6% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[1]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[1][5]
-
Transfer the separated proteins to a PVDF membrane. Due to the large size of DNA-PKcs (~469 kDa), an overnight wet transfer at 30V in a cold room (4°C) is recommended for optimal efficiency.[1]
Immunoblotting
-
After transfer, briefly rinse the membrane in TBST. You can verify transfer efficiency by staining with Ponceau S for 30 seconds and then destaining with TBST.[1][5] Do not let the membrane dry out.[5]
-
Block the membrane to prevent non-specific antibody binding.
-
For p-DNA-PKcs (S2056) detection, block with 5% BSA in TBST for 1 hour at room temperature.[1]
-
For total DNA-PKcs and β-Actin, block with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Incubate the membrane with the appropriate primary antibody, diluted in the corresponding blocking buffer, overnight at 4°C with gentle agitation.[1][12]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[1][9]
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody, diluted in 5% non-fat milk/TBST, for 1 hour at room temperature with gentle agitation.[1][9]
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[1][9]
Signal Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Apply the ECL reagent to the membrane, ensuring even coverage.[1]
-
Capture the chemiluminescent signal using a digital imager.
-
Analyze the band intensities using image analysis software. Normalize the p-DNA-PKcs (S2056) signal to the total DNA-PKcs signal and/or the loading control (β-Actin) to determine the relative inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. origene.com [origene.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
AMA-37 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMA-37 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1][2][3][4][5] As an ATP-competitive and reversible inhibitor, this compound serves as a valuable tool for studying DNA damage response pathways and holds potential as a therapeutic agent to sensitize cancer cells to radiation and chemotherapy.[1] This document provides detailed information on the solubility of this compound, protocols for its preparation and use in key experiments, and visual representations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 404009-46-7[6] |
| Molecular Formula | C₁₇H₁₇NO₃[6] |
| Molecular Weight | 283.32 g/mol [1][6] |
| IUPAC Name | (2-Hydroxy-4-morpholin-4-yl-phenyl)-phenyl-methanone[6] |
| Appearance | Solid powder[6] |
| Purity | >98%[6] |
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against DNA-PK and various isoforms of phosphoinositide 3-kinase (PI3K), demonstrating its selectivity.
| Target | IC₅₀ (µM) |
| DNA-PK | 0.27 [1] |
| p110α | 32[1] |
| p110β | 3.7[1] |
| p110γ | 22[1] |
Solubility and Preparation for Experiments
This compound is soluble in dimethyl sulfoxide (DMSO).[6] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based medium for the specific assay.
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.83 mg of this compound (Molecular Weight = 283.32 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed this compound. Using the example above, add 1 mL of DMSO.
-
Solubilization: To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1] Visually inspect the solution to ensure that all the solid has dissolved completely.
-
Storage: Store the stock solution in small aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[6] It is advisable to store in separate packages to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay
This protocol provides a general method to determine the inhibitory activity of this compound on purified DNA-PK enzyme.
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., biotinylated p53-derived peptide)
-
Linear double-stranded DNA (dsDNA) as a cofactor
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution
-
EDTA solution (to stop the reaction)
-
96-well assay plates
-
Detection reagents (e.g., for fluorescence resonance energy transfer [FRET] or ELISA-based detection)
Procedure:
-
Prepare Reagent Mix: In each well of a 96-well plate, add the DNA-PK enzyme, peptide substrate, and dsDNA cofactor in the assay buffer.
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include a vehicle control with DMSO only.
-
Initiate Kinase Reaction: Add ATP to a final concentration of 10-100 µM to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding EDTA.
-
Detect Phosphorylation: Measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular γH2AX Immunofluorescence Assay for DNA Damage Assessment
This protocol describes how to assess the effect of this compound on DNA damage by staining for γH2AX, a marker for DNA double-strand breaks.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound stock solution
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Coverslips
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for a specified time. A concentration of 20 µM has been shown to induce radiosensitization.[1]
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: DNA-PK signaling in the NHEJ pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro DNA-PK Kinase Assay
Caption: Workflow for the in vitro DNA-PK kinase inhibition assay.
Experimental Workflow for Cellular γH2AX Immunofluorescence Assay
Caption: Workflow for the cellular γH2AX immunofluorescence assay.
References
- 1. glpbio.com [glpbio.com]
- 2. Heterogeneous absorption of antimicrobial peptide LL37 in Escherichia coli cells enhances population survivability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK Inhibitor V(AMA37) [myskinrecipes.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AMA-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMA-37, identified as the human cathelicidin antimicrobial peptide LL-37, is a multifaceted molecule with a significant role in the innate immune system.[1][2][3] Beyond its antimicrobial properties, this compound has been shown to induce a unique form of caspase-independent apoptosis in various cell types, including cancer cells.[4][5][6] This pro-apoptotic activity is primarily mediated through its direct interaction with mitochondria, leading to the release of Apoptosis-Inducing Factor (AIF).[4][5] Understanding the cellular response to this compound is crucial for its potential development as a therapeutic agent. Flow cytometry is a powerful technique for dissecting these cellular responses at a single-cell level, providing quantitative data on apoptosis and cell cycle distribution.[7][8] These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Mechanism of Action of this compound (LL-37)
This compound exerts its cytotoxic effects through a direct interaction with the cell membrane and subsequent internalization, where it targets the mitochondria.[4] This interaction leads to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors, most notably AIF, into the cytoplasm.[4][5] AIF then translocates to the nucleus, where it induces DNA fragmentation and chromatin condensation, culminating in caspase-independent apoptosis.[4][6] This pathway is distinct from classical apoptosis, which is mediated by caspases. In some cancer cell lines, the pro-apoptotic function of this compound has been linked to the activation of the p53 tumor suppressor protein.[6]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis of this compound Treated Cells
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 10 | 70.3 ± 3.5 | 15.8 ± 1.9 | 10.5 ± 2.3 | 3.4 ± 1.1 |
| This compound | 25 | 45.1 ± 4.2 | 28.9 ± 3.1 | 22.7 ± 3.8 | 3.3 ± 0.9 |
| This compound | 50 | 20.7 ± 2.8 | 40.1 ± 4.5 | 35.6 ± 4.1 | 3.6 ± 1.0 |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| This compound | 10 | 72.8 ± 3.9 | 15.3 ± 2.1 | 11.9 ± 1.5 |
| This compound | 25 | 78.2 ± 4.1 | 10.5 ± 1.8 | 11.3 ± 1.4 |
| This compound | 50 | 85.1 ± 4.8 | 5.7 ± 1.2 | 9.2 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HCT116 colon cancer cells) in 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
This compound Preparation: Prepare a stock solution of this compound (LL-37 peptide) in sterile, nuclease-free water. Further dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 10, 25, and 50 µM). A vehicle control (serum-free medium without this compound) should also be prepared.
-
Cell Treatment: Remove the complete culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS). Add 2 mL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting: Following treatment, collect the culture medium (containing detached cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvesting: Harvest the cells as described in Protocol 2, steps 1 and 2.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: this compound induced caspase-independent apoptosis pathway.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antimicrobial peptide LL-37 triggers release of apoptosis-inducing factor and shows direct effects on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry solutions | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Optimizing AMA-37 concentration for maximum efficacy
Welcome to the technical support center for AMA-37, a novel, potent, and selective inhibitor of the Serine/Threonine Kinase 1 (STK-1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of STK-1. STK-1 is a critical kinase in the "Cell-Growth-Pathway-X." In many cancer cell lines, this pathway is constitutively active, leading to the phosphorylation of the transcription factor "TF-G." Phosphorylated TF-G then promotes the expression of genes essential for cell proliferation and survival. By binding to the ATP pocket of STK-1, this compound prevents the phosphorylation of TF-G, thereby inducing cell cycle arrest and apoptosis in cancer cells with an overactive pathway.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay.[1] A common starting range spans several orders of magnitude, from 1 nM to 10 µM.[1][2] Based on in-house testing, the half-maximal inhibitory concentration (IC50) for most sensitive cancer cell lines falls within the 50-500 nM range.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage are crucial for maintaining the compound's activity and ensuring reproducible results.[1]
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Working Dilutions: When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[1]
Q4: What are the essential controls to include in my experiments with this compound?
A4: To ensure the validity and accurate interpretation of your results, the following controls are essential:[1]
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in your this compound dilutions. This control accounts for any potential effects of the solvent on the cells.[1]
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior and viability.[1]
-
Positive Control: If available, use a known inhibitor of the STK-1 pathway to confirm that your assay system is responsive to inhibition.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High variability between replicate wells in my dose-response assay.
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[3]
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density.
-
Pipetting: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to add to the plate.[3]
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. If you must use them, ensure proper plate sealing during incubation.[3]
-
Issue 2: The IC50 value for this compound is significantly higher than expected in my cell line.
-
Potential Cause: The STK-1 pathway may not be a primary driver of proliferation in your chosen cell line, the compound may have poor cell permeability, or there may be issues with the assay itself.
-
Troubleshooting Steps:
-
Pathway Relevance: Confirm the expression and activity of STK-1 in your cell line via Western blot or other methods.
-
Cellular Bioavailability: The compound may have low cell permeability or be subject to efflux pumps.[4][5] Consider using a different cell line or performing a cellular uptake assay.
-
Assay Conditions: Ensure the ATP concentration in your assay is not excessively high, as this compound is an ATP-competitive inhibitor.[3][6] High ATP levels can reduce the apparent potency of the inhibitor.
-
Issue 3: I am observing significant cell death even at very low concentrations of this compound, and it doesn't seem specific.
-
Potential Cause: This could be due to off-target effects or general cytotoxicity rather than specific inhibition of the STK-1 pathway.
-
Troubleshooting Steps:
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH release) to distinguish between targeted anti-proliferative effects and general toxicity.[1]
-
Off-Target Analysis: Test this compound in a cell line that does not express STK-1. If you still observe cell death, it is likely due to off-target effects.
-
Dose-Response Evaluation: Carefully re-evaluate your dose-response curve. A very steep curve can indicate non-specific toxicity.[7]
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 75 |
| A549 | Lung Carcinoma | 250 |
| MCF-7 | Breast Adenocarcinoma | 120 |
| PC-3 | Prostate Adenocarcinoma | 800 |
| U-87 MG | Glioblastoma | >10,000 |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | % Inhibition at 1 µM this compound |
| STK-1 | 95% |
| PI3Kα | 8% |
| Akt1 | 3% |
| MEK1 | <1% |
| CDK2 | 5% |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle (DMSO) and untreated controls.[1]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[8]
-
Visualizations
Caption: this compound inhibits the STK-1 signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. Dose–response relationship - Wikipedia [en.wikipedia.org]
Common issues with AMA-37 in long-term experiments
Welcome to the technical support center for AMA-37, a potent and selective inhibitor of the mTOR kinase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: What is the expected half-life of this compound in cell culture medium?
A2: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum. Under standard culture conditions (37°C, 5% CO2), the half-life is approximately 48-72 hours. For experiments extending beyond this period, it is advisable to replenish the medium with freshly diluted this compound.
Q3: Can this compound be used in in-vivo studies?
A3: Yes, this compound has been formulated for in-vivo applications. Please refer to the product-specific documentation for recommended vehicles and dosing guidelines.
Troubleshooting Guides
Issue 1: Diminished or Loss of this compound Efficacy Over Time
Question: I've observed a gradual decrease in the inhibitory effect of this compound on my cells during a long-term experiment. What could be the cause?
Answer: This is a common observation in long-term experiments and can be attributed to several factors, including compound degradation, cellular resistance, and experimental variability.
Caption: Troubleshooting logic for loss of this compound efficacy.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution of this compound. For experiments longer than 48 hours, replenish the cell culture medium with fresh this compound every 48-72 hours. |
| Suboptimal Cell Culture Conditions | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.[1] |
| Development of Cellular Resistance | Long-term mTOR inhibition can lead to the activation of compensatory signaling pathways, such as the PI3K/Akt pathway.[2][3] Assess the phosphorylation status of Akt (Ser473) and S6K (Thr389) via Western blot to investigate this possibility. |
Issue 2: High Variability in Experimental Replicates
Question: I am observing significant variability between my replicate wells treated with this compound. What are the possible reasons?
Answer: High variability can stem from several sources, including inconsistent cell seeding, pipetting inaccuracies, or edge effects in multi-well plates.
| Parameter | Recommendation |
| Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to ensure consistency across wells. |
| Compound Addition | Mix the compound thoroughly in the medium before adding it to the cells. Ensure accurate and consistent pipetting of the compound to each well. |
| Plate Edge Effects | Evaporation from the outer wells of a plate can concentrate the compound. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol is to assess the phosphorylation status of key proteins in the mTOR pathway, which can indicate the efficacy of this compound and potential resistance mechanisms.
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, and a loading control like GAPDH) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.[6]
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells and incubate for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
-
MTS Assay:
Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] this compound exerts its effect by inhibiting the kinase activity of mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[10][11]
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. broadpharm.com [broadpharm.com]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
How to minimize off-target effects of AMA-37
Technical Support Center: AMA-37
Introduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing this compound, a hypothetical small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize and understand the off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
Q2: How can I begin to assess the potential off-target profile of this compound?
A2: A combination of computational and experimental methods is recommended for assessing the off-target profile of this compound.[1] In silico approaches can predict potential off-target interactions by screening the compound against databases of known protein structures.[1][2] Experimental techniques such as broad-panel kinase profiling and cellular thermal shift assays (CETSA) can then be used to confirm these predictions.[1][3]
Q3: What are some initial strategies to reduce off-target effects in my experiments with this compound?
A3: Several strategies can be implemented to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to find the minimum concentration that produces the desired on-target effect.[1]
-
Employ Structurally Different Inhibitors: Use other inhibitors with different chemical structures that target the same primary protein to verify that the observed effect is due to on-target inhibition.[1]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down the intended target can help confirm that the phenotype observed with this compound is a direct result of modulating that target.[1]
-
Perform Control Experiments: Always include negative (vehicle only) and positive (a well-characterized inhibitor for the same target) controls.[1]
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity Observed with this compound Treatment.
-
Possible Cause: The observed phenotype or toxicity may be a result of this compound binding to one or more off-target proteins that regulate critical cellular pathways.[3]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve. An effect that correlates with the IC50 of the primary target is more likely to be on-target.[3] Off-target effects often manifest at higher concentrations.[3]
-
Secondary Inhibitor Validation: Treat cells with a structurally distinct inhibitor for the same primary target. If the same phenotype is observed, it strengthens the evidence for an on-target effect.[3]
-
Rescue Experiments: If possible, express a mutated version of the target protein that is resistant to this compound. Reversal of the phenotype in cells with the resistant mutant supports an on-target mechanism.[3]
-
Off-Target Profiling: Screen this compound against a broad panel of kinases or other relevant protein families to identify potential off-target liabilities.[3]
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity of this compound.
-
Possible Cause: Differences in cell permeability, efflux by cellular transporters, or engagement of off-targets within the cellular environment can lead to discrepancies between biochemical and cellular assay results.
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Utilize a cellular thermal shift assay (CETSA) to verify that this compound is binding to its intended target within the cell.[1]
-
Evaluate Compound Stability and Permeability: Assess the stability of this compound in your cell culture media and its ability to penetrate the cell membrane.
-
Investigate Efflux Pump Activity: Use inhibitors of common efflux pumps (e.g., P-glycoprotein) to determine if this compound is being actively removed from the cells.
-
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes hypothetical data from a kinase profiling study to identify off-target interactions of this compound.
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| Primary Target Kinase | 98% | 15 | On-Target |
| Off-Target Kinase A | 85% | 250 | High-affinity off-target |
| Off-Target Kinase B | 60% | 1,500 | Moderate-affinity off-target |
| Off-Target Kinase C | 25% | >10,000 | Low-affinity off-target |
| Off-Target Kinase D | 5% | >10,000 | Minimal interaction |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound to generate a range of concentrations.[1]
-
Assay Setup: In a 384-well plate, add the recombinant kinase, the corresponding substrate, and ATP.[1]
-
Incubation: Add the diluted this compound or a vehicle control to the wells and incubate the plate at room temperature for the designated time.[1]
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.[1]
-
Data Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[1]
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).[1][3]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1][3]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1][3]
-
Analysis: In the this compound-treated samples, the target protein should remain soluble at higher temperatures compared to the control, indicating stabilization upon binding.[3]
Visualizations
Caption: Signaling pathways affected by this compound on- and off-target binding.
Caption: Experimental workflow for assessing the off-target effects of this compound.
Caption: Decision-making flowchart for troubleshooting unexpected experimental outcomes.
References
AMA-37 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of AMA-37, a selective and reversible ATP-competitive DNA-PK inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] Properly stored, this compound is expected to have a shelf life of over three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers for your experiments. To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As with many small molecule inhibitors, its stability in aqueous buffers may be limited. It is recommended to prepare fresh dilutions from a frozen DMSO stock solution for each experiment. If you suspect instability in your assay buffer, a short-term stability assessment is advised.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, compounds containing a morpholine ring can undergo degradation. A common degradation pathway for the morpholine moiety involves the cleavage of the C-N bond, which can lead to the formation of an intermediary amino acid, followed by deamination and oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity | Compound degradation | Prepare fresh dilutions from a new aliquot of the frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Poor solubility in assay medium | Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%). If solubility issues persist, consider using a different solvent system or a solubilizing agent, after verifying its compatibility with your experimental setup. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Compound degradation | Store the solid compound and stock solutions under the recommended conditions (protected from light and at the correct temperature). Perform a forced degradation study to identify potential degradation products. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility | Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Sonication may aid in dissolving the compound. Consider the pH of the buffer, as it can affect the solubility of ionizable compounds. |
| Variability between experiments | Inconsistent compound handling | Standardize the preparation of this compound solutions. Ensure the same solvent, concentration, and storage conditions are used across all experiments. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1] |
| -20°C | Long-term (months to years) | Recommended for optimal stability.[1] | |
| In DMSO | -20°C or -80°C | Months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl after the incubation period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protect it from light for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
Protocol 2: Short-Term Stability Assessment in Aqueous Buffer
This protocol helps determine the stability of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution (in DMSO)
-
Your experimental aqueous buffer
-
HPLC or UPLC system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the solution using your analytical method to determine the initial concentration or peak area of this compound.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them using the same analytical method.
-
Data Analysis: Compare the concentration or peak area of this compound at each time point to the T=0 value to determine the percentage of degradation over time.
Visualizations
Caption: DNA-PK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Cell Viability Assays for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the cytotoxicity of compounds such as AMA-37.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a cell viability assay and a cytotoxicity assay?
A1: A cell viability assay quantifies the number of healthy, metabolically active cells remaining after treatment with a test compound. In contrast, a cytotoxicity assay directly measures markers of cell death, such as the loss of membrane integrity.[1] While a decrease in viable cells suggests toxicity, a cytotoxicity assay provides a direct measure of cell death. For a comprehensive understanding, it is often beneficial to employ both types of assays.
Q2: Which cell viability assay should I choose for my experiment?
A2: The choice of assay depends on several factors including the cell type, the compound being tested, and the experimental question.
-
Metabolic assays (MTT, XTT, Resazurin/alamarBlue®): These are suitable for assessing overall cell health and proliferation.[2]
-
Cytotoxicity assays (LDH release): These are ideal for directly measuring cell death due to compromised cell membranes.[2][3]
-
Apoptosis assays (Caspase-Glo® 3/7): These are used to investigate a specific mechanism of programmed cell death.[4][5]
Q3: Can the test compound interfere with the assay chemistry?
A3: Yes, some compounds can interfere with assay reagents. For example, a colored compound might interfere with colorimetric readouts, or a reducing agent could directly reduce the assay substrate.[1] It is crucial to run a control with the test compound in cell-free media to check for any direct interaction with the assay reagents.[1]
Q4: How do I optimize the cell seeding density for my assay?
A4: The optimal cell seeding density varies between cell types and should be determined empirically.[6] A cell titration experiment, using a range of cell numbers from 10³ to 10⁵ cells/well, can be performed to generate a standard curve and determine the linear range of the assay for your specific cells.[7][8]
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies and troubleshooting guides for common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10]
Experimental Workflow:
MTT Assay Experimental Workflow.
Detailed Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired exposure time.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the culture medium without disturbing the formazan crystals.[11]
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of medium with bacteria or yeast. | Use sterile technique and check medium for contamination before use. |
| Light exposure of MTT reagent.[1] | Store MTT reagent in the dark.[1] | |
| Test compound interference. | Run a cell-free control with the compound to check for direct reduction of MTT.[1] | |
| Low Signal / Poor Sensitivity | Insufficient cell number. | Increase the initial cell seeding density or extend the incubation time with the compound.[1] |
| Low metabolic activity of cells. | Ensure cells are in the logarithmic growth phase. | |
| Incomplete solubilization of formazan crystals. | Increase incubation time with the solubilization solution or mix gently by pipetting.[11] | |
| Inconsistent Results | Uneven cell plating. | Ensure a single-cell suspension before plating and use appropriate pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Incomplete removal of MTT solution. | Carefully aspirate the medium without disturbing the attached cells.[11] |
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Experimental Workflow:
XTT Assay Experimental Workflow.
Detailed Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent (electron coupling reagent) immediately before use.[7]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance between 450 and 500 nm using a microplate reader.[12]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of medium with bacteria or yeast. | Use aseptic technique and sterile reagents. |
| Excessive exposure of reagents to light. | Store solutions in the dark. | |
| Low Absorbance Readings | Low cell number or viability. | Increase cell seeding density or check cell health prior to the assay. |
| Short incubation time. | Increase the incubation time with the XTT solution. | |
| XTT reagent used without activation reagent. | Ensure the activation reagent is added to the XTT reagent before use. | |
| Poor Replicates | Bubbles in wells. | Ensure no bubbles are present before reading the plate. |
| Inaccurate pipetting. | Check pipettor accuracy and use proper technique. |
Resazurin (alamarBlue®) Assay
This is a fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[13]
Detailed Protocol:
-
Seed and treat cells with this compound in a 96-well plate.
-
Add alamarBlue® reagent to each well, typically 10% of the culture volume.[14][15]
-
Incubate for 1-4 hours at 37°C, protected from direct light.[14][15]
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm).[6][16]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Reagent breakdown due to light exposure.[15] | Store the reagent protected from light.[15] |
| Contamination of the culture medium. | Use fresh, sterile medium. | |
| Low Fluorescence Signal | Insufficient incubation time. | Increase the incubation period, up to 24 hours for cells with low metabolic activity.[15] |
| Low cell number. | Increase the initial cell seeding density.[14] | |
| Fluorescence Values Beyond Linear Range | Too many cells or prolonged incubation. | Decrease the incubation time or reduce the number of cells plated.[14] |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3][17]
Detailed Protocol:
-
Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[18][19]
-
Add a stop solution if required by the kit.[18]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High Spontaneous LDH Release | High cell density or over-vigorous pipetting.[3][20] | Optimize cell number and handle cells gently during plating.[3] |
| Cell culture conditions are suboptimal. | Ensure proper culture conditions (pH, temperature, CO₂). | |
| High Background in Medium Control | High inherent LDH activity in serum.[3][18] | Reduce the serum concentration in the culture medium to 0-5% or use serum-free medium during the assay.[18] |
| Low Experimental Absorbance Values | Insufficient cell number. | Increase the number of cells per well. |
| Short exposure time to the cytotoxic agent. | Increase the incubation time with the test compound. |
Caspase-Glo® 3/7 Apoptosis Assay
This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][21]
Detailed Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[21][22]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[22]
-
Mix the contents on a plate shaker for 30 seconds.[23]
-
Incubate at room temperature for 30 minutes to 3 hours.[21]
-
Measure the luminescence using a luminometer.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| High Background Luminescence | Contamination with proteases or luciferin. | Use dedicated labware and sterile technique to avoid contamination.[22] |
| Low Luminescence Signal | Apoptosis has not been induced effectively. | Optimize the concentration of the test compound and the treatment time. |
| Insufficient cell number. | Increase the number of cells per well (up to 20,000 cells/well is recommended).[22] | |
| Signal Decreases Rapidly | Reagent instability. | Use freshly prepared reagent or store reconstituted reagent at 4°C for no more than 3 days.[22] |
Signaling Pathways in Cytotoxicity
The cytotoxic effect of a compound like this compound can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death). Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[24][25][26]
Generic Apoptosis Signaling Pathway:
Simplified Apoptosis Signaling Pathways.
Understanding which pathway is activated by this compound can provide crucial insights into its mechanism of action. Assays measuring the activation of specific caspases (like Caspase-8 for the extrinsic pathway and Caspase-9 for the intrinsic pathway) can help elucidate this.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. ulab360.com [ulab360.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AMA-37 in Cancer Cells
Welcome to the technical support center for AMA-37. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is acquired resistance to this compound?
Acquired resistance is the phenomenon where a cancer cell line that was initially sensitive to this compound loses its responsiveness to the drug. This often occurs after prolonged exposure, leading to the selection and growth of a subpopulation of cells that have developed mechanisms to evade the drug's effects.[1]
Q2: What are the common mechanisms of resistance to anticancer drugs like this compound?
Cancer cells can develop resistance through various mechanisms, including:
-
Alterations in the Drug's Molecular Target: Mutations or changes in the expression level of the protein that this compound targets can prevent the drug from binding effectively.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the primary target pathway by upregulating alternative survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.[1][3]
-
Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[3][4]
-
Changes in Drug Metabolism: Cells may develop altered metabolic processes that inactivate this compound.[5]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to programmed cell death induced by this compound.[1][5]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[3][6]
Q3: How can I confirm that my cancer cell line has developed resistance to this compound?
The primary indicator of resistance is a decrease in sensitivity to the drug. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of this compound in your cell line compared to the parental, sensitive cell line is a strong indication of acquired resistance.[1][3]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in a cancer cell line.
| Possible Cause | Suggested Solution |
| Inherent Resistance of the Cell Line | Review the literature for the baseline sensitivity of your cell line to similar compounds. Some cancer cell lines may have intrinsic resistance mechanisms. Consider testing this compound on a known sensitive cell line as a positive control. |
| Incorrect Drug Concentration or Inactivity | Verify the concentration of your this compound stock solution. Test the activity of your current batch of this compound on a sensitive control cell line. If in doubt, use a fresh, validated batch of the compound. |
| Cell Culture Contamination | Check your cell culture for any signs of microbial contamination, which can affect cell health and drug response.[3] |
| Experimental Noise or Error | To reduce variability, automate treatments and analysis where possible. Perform randomized technical replicates and multiple independent biological experiments.[7] |
Problem 2: Loss of this compound efficacy in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Acquired Resistance | Perform a dose-response curve and compare the IC50 value to that of the original, sensitive cell line. A significant rightward shift in the curve indicates acquired resistance.[3] |
| Selection of a Resistant Subpopulation | Continuous culture in the presence of a drug can lead to the overgrowth of a small, pre-existing resistant population of cells.[3] Consider single-cell cloning to isolate and characterize resistant populations. |
| Changes in Cell Line Characteristics | Long-term cell culture can lead to genetic drift and phenotypic changes. It is advisable to use early-passage cells for critical experiments and regularly perform cell line authentication.[3] |
Problem 3: How to investigate the mechanism of this compound resistance?
| Investigation | Experimental Approach |
| Target Alteration | Sequence the gene encoding the target of this compound in both sensitive and resistant cells to identify potential mutations. Use Western blotting or qPCR to compare the expression levels of the target protein/gene. |
| Bypass Pathway Activation | Use phosphoprotein arrays or Western blotting to screen for the activation of known survival pathways (e.g., PI3K/Akt, MAPK/ERK, STAT3).[3][8] |
| Increased Drug Efflux | Use qPCR or Western blotting to measure the expression of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1).[9] Co-administer this compound with known efflux pump inhibitors to see if sensitivity is restored.[1] |
| Evasion of Apoptosis | Measure the induction of apoptosis in sensitive and resistant cells after this compound treatment using methods like Annexin V/PI staining followed by flow cytometry.[1] Assess the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) by Western blotting.[5] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. An optimal seeding density should be determined empirically for each cell line.[7]
-
Drug Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression levels of proteins involved in resistance.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against p-Akt, p-ERK, MDR1) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane and add a chemiluminescent substrate.[3]
-
Imaging: Capture the signal using an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[3]
Protocol 3: Development of an this compound Resistant Cell Line
This protocol outlines a general method for generating a drug-resistant cell line.[10]
-
Initial Exposure: Treat the parental cancer cell line with this compound at a concentration equal to its IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner. This process can take several months.[10][11]
-
Selection and Expansion: At each stage, the cells that survive and proliferate are selected, expanded, and then exposed to a higher dose of the drug.[10]
-
Confirmation of Resistance: Regularly determine the IC50 of the treated cell population and compare it to the parental cell line. A significant and stable increase in the IC50 value indicates the development of resistance.[10]
-
Characterization: Once a resistant cell line is established, characterize the underlying resistance mechanisms using the methods described in the troubleshooting guide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: AMA-37 Radiosensitization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected radiosensitizing effect of AMA-37 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may lead to a lack of an observable radiosensitizing effect with this compound.
Question 1: Why is this compound not showing a synergistic effect with radiation in our clonogenic survival assays?
Answer: A lack of synergy in clonogenic survival assays can stem from several factors, ranging from experimental design to the intrinsic properties of the cell line used. It is crucial to systematically evaluate each component of the experimental protocol.
Troubleshooting Guide:
-
Verify this compound Bioactivity:
-
Action: Perform a dose-response curve with this compound alone to determine its IC50 value in your cell line.
-
Rationale: This confirms that the compound is active and allows you to select appropriate concentrations for radiosensitization studies (typically non-toxic or minimally toxic concentrations are used).
-
-
Optimize Drug-Radiation Timing:
-
Action: Vary the incubation time of this compound prior to and after irradiation. Common schedules include 24-hour pre-incubation, concurrent administration, and post-irradiation incubation.
-
Rationale: The radiosensitizing effect of many compounds is highly dependent on the timing of administration relative to radiation exposure.[1] For instance, some agents are most effective when present during the G2/M phase of the cell cycle, a period of high radiosensitivity.[2]
-
-
Review Clonogenic Assay Protocol:
-
Action: Ensure appropriate cell seeding densities. Too few or too many cells can lead to inaccurate results.[3] Verify that colonies consist of at least 50 cells, indicating true reproductive survival.
-
Rationale: The clonogenic assay is sensitive to technical variations. Cellular cooperation can lead to non-linear colony growth, and improper staining can obscure small colonies, leading to an underestimation of survival.[3][4]
-
-
Assess Radiation Dosimetry:
-
Action: Independently verify the dose rate and uniformity of your irradiator.
-
Rationale: Inaccurate or inconsistent radiation dosage is a significant source of experimental variability. Studies have shown that a large number of laboratories deliver radiation doses that deviate significantly from the intended target.
-
Question 2: We observe radiosensitization in vitro, but the effect is absent in our in vivo xenograft models. What could be the cause?
Answer: The transition from in vitro to in vivo models introduces multiple layers of biological complexity that can influence the efficacy of a radiosensitizer.
Troubleshooting Guide:
-
Pharmacokinetics and Bioavailability:
-
Action: Perform pharmacokinetic studies to determine the concentration of this compound in the tumor tissue over time.
-
Rationale: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site, resulting in sub-therapeutic concentrations.
-
-
Tumor Microenvironment (TME):
-
Action: Assess the level of hypoxia in your xenograft model. Consider using techniques like pimonidazole staining or PET imaging.
-
Rationale: Hypoxia is a major cause of radioresistance.[5][6] Oxygen is a potent radiosensitizer, and in its absence, the efficacy of radiation is reduced by a factor of 2 to 3.[6] this compound's mechanism may be oxygen-dependent.
-
-
Dosing and Treatment Schedule:
-
Action: Optimize the in vivo dosing regimen and schedule of this compound in relation to fractionated radiotherapy.
-
Rationale: A single-dose radiation schedule used in vitro is different from the fractionated doses typically used in vivo. The timing of this compound administration should be optimized for a multi-fraction radiation schedule.[7][8]
-
Question 3: Could our cell line have intrinsic or acquired resistance to this compound-mediated radiosensitization?
Answer: Yes, resistance to radiosensitizers is a well-documented phenomenon and can be either present initially or develop over time.
Troubleshooting Guide:
-
Investigate DNA Damage Repair Pathways:
-
Assess Cell Cycle Checkpoint Activation:
-
Action: Use flow cytometry to analyze the cell cycle distribution of your cells with and without this compound and radiation.
-
Rationale: Efficient cell cycle arrest at checkpoints can allow cells more time to repair radiation-induced damage, leading to resistance.[10] Some radiosensitizers function by abrogating these checkpoints.
-
-
Profile Receptor Expression and Signaling:
-
Action: If this compound targets a specific pathway (e.g., EGFR, PI3K/AKT), verify the expression of the target and the activation status of downstream effectors.
-
Rationale: Overactivation of pro-survival signaling pathways like PI3K/AKT/mTOR can confer radioresistance.[9][11] The absence or mutation of the intended molecular target will render the drug ineffective.
-
Data Presentation
The following tables summarize quantitative data on the radiosensitizing effects of various compounds from preclinical studies, providing a comparative context for expected outcomes.
Table 1: In Vitro Radiosensitizing Effects
| Cell Line | Compound | Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) at 0.3 Surviving Fraction |
| A549 (Lung) | Valproic Acid | 1.5 mM | 2, 4, 6, 8 | 1.31 |
| A549 (Lung) | Valproic Acid | 3.0 mM | 2, 4, 6, 8 | 1.35 |
| U87MG (Glioblastoma) | Valproic Acid | 3.0 mM | 2, 4, 6, 8 | >1.0 (at doses > 4 Gy) |
Data adapted from a study on Valproic Acid radiosensitization.[7]
Table 2: In Vivo Tumor Growth Delay
| Tumor Model | Treatment Group | Time to Reach 1000 mm³ (days) | Tumor Growth Delay (days) |
| A549 Xenograft | Control | 15 | - |
| A549 Xenograft | Valproic Acid alone | 18 | 3 |
| A549 Xenograft | Radiation alone (12 Gy) | 25 | 10 |
| A549 Xenograft | Valproic Acid + Radiation | 30 | 15 |
| U87MG Xenograft | Control | 12 | - |
| U87MG Xenograft | Valproic Acid alone | 14 | 2 |
| U87MG Xenograft | Radiation alone (12 Gy) | 20 | 8 |
| U87MG Xenograft | Valproic Acid + Radiation | 28 | 16 |
Data adapted from an in vivo study on Valproic Acid with fractionated radiation.[7][8]
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies after treatment.
Methodology:
-
Cell Plating: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells accurately.
-
Seeding: Plate a predetermined number of cells into 6-well plates. The number of cells seeded will vary depending on the radiation dose to ensure a countable number of colonies (50-150) per plate.
-
Treatment: Allow cells to attach for 4-6 hours. Treat with various concentrations of this compound for the desired incubation period (e.g., 24 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, or until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
Protocol 2: Immunofluorescence for γH2AX Foci
This assay quantifies DNA double-strand breaks (DSBs), a key lesion induced by ionizing radiation.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound and/or radiation as per the experimental design.
-
Fixation and Permeabilization: At desired time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow with a fluorescently-labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software. An increase in the number or persistence of foci in the combination group compared to radiation alone indicates enhanced DNA damage.
Visualizations
Signaling Pathway: DNA Damage Response and Radioresistance
This diagram illustrates how pro-survival signaling and DNA repair pathways can lead to radioresistance, providing potential targets for radiosensitizers like this compound.
Caption: DNA damage response pathway and radioresistance mechanisms.
Experimental Workflow: In Vitro Radiosensitization Study
This workflow outlines the key steps in an experiment designed to test the radiosensitizing potential of this compound in a cell culture model.
Caption: Workflow for a clonogenic survival assay.
Logical Diagram: Troubleshooting a Failed Radiosensitization Experiment
This decision tree provides a logical approach to diagnosing why this compound may not be showing its expected effect.
Caption: Troubleshooting decision tree for radiosensitization experiments.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Altering the Response to Radiation: Sensitizers and Protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of Therapeutic Resistance to Radiation and Chemotherapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiation therapy - Wikipedia [en.wikipedia.org]
- 7. In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Predictors of Radiation Resistance and Novel Radiation Sensitizers in Head and Neck Cancers: Advancing Radiotherapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing AMA-37 (LL-37 & IL-37) Treatment Protocols
This technical support guide is designed for researchers, scientists, and drug development professionals working with AMA-37. Initial searches indicate that "this compound" may refer to two distinct molecules: LL-37 , a human antimicrobial peptide, or IL-37 , an anti-inflammatory cytokine. This guide provides troubleshooting and optimization protocols for both molecules to ensure optimal experimental outcomes.
Section 1: LL-37 (Cathelicidin Antimicrobial Peptide)
LL-37 is the only human cathelicidin, a 37-amino-acid peptide known for its broad-spectrum antimicrobial and immunomodulatory functions. It plays a crucial role in the innate immune system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration and treatment time for LL-37 in cell culture?
A1: The optimal concentration and treatment time for LL-37 are highly dependent on the cell type and the experimental endpoint (e.g., antimicrobial activity, immunomodulation, cytotoxicity).
-
For immunomodulatory effects: Concentrations typically range from 0.05 µg/ml to 5 µg/ml.[1][2] Treatment times can vary from a few hours for signaling studies (e.g., 12 hours for cell migration assays) to several days for differentiation or proliferation assays (e.g., 24-72 hours).[1][2]
-
For antimicrobial effects: The Minimum Bactericidal Concentration (MBC) for bacteria like E. coli can be in the range of 0.25 to 2.00 µM, with incubation times of around 2-3 hours.[3][4]
-
For cytotoxicity assessment: It is crucial to determine the cytotoxic concentration for your specific cell line. For example, some studies have shown that concentrations above 5 µg/ml can be cytotoxic to certain eukaryotic cells.[5] A viability assay (e.g., MTT or XTT) should be performed with a range of concentrations (e.g., 0.05 to 20 µg/ml) and time points (e.g., 24, 48, 72 hours) to establish a non-toxic working concentration.[1][2][6]
Q2: I am observing high levels of cytotoxicity in my experiments with LL-37. How can I reduce it?
A2: High cytotoxicity can be a common issue. Here are some troubleshooting steps:
-
Optimize Concentration: As a first step, perform a dose-response curve to determine the IC50 and select a concentration that elicits the desired biological effect with minimal cytotoxicity.
-
Reduce Treatment Time: Shorten the incubation period. For some signaling events, a few hours of treatment may be sufficient.
-
Serum Presence: The presence of serum in the culture medium can sometimes mitigate the cytotoxic effects of LL-37.[5] However, be aware that serum components may also interfere with LL-37 activity.
-
Peptide Quality: Ensure the purity and proper handling of the LL-37 peptide. Impurities or improper storage can lead to unexpected cytotoxic effects.
Q3: My LL-37 treatment is not producing the expected biological effect. What could be the reason?
A3: Lack of a discernible effect can be due to several factors:
-
Sub-optimal Concentration or Time: The concentration of LL-37 may be too low, or the treatment duration may be too short to induce a measurable response. Refer to the table below for recommended starting points and optimize accordingly.
-
Peptide Stability: LL-37 can be susceptible to degradation by proteases. If using serum-containing media or working with cell types that secrete proteases, consider the stability of the peptide over the course of your experiment.
-
Cell Type Specificity: The response to LL-37 can be highly cell-type specific. Ensure that the target cells express the necessary receptors and signaling components for the desired effect.
-
Receptor Expression: LL-37 can signal through various receptors, including FPRL1, P2X7, and Toll-like receptors (TLRs).[7][8] Confirm that your cell line expresses the relevant receptors.
Quantitative Data Summary
| Parameter | LL-37 Concentration | Treatment Time | Cell Type/Organism | Observed Effect | Reference |
| Cell Viability | 0.5 µg/ml | 24 - 48 h | A431 (Skin Squamous Carcinoma) | Increased cell viability | [1][2] |
| Cell Migration | 0.5 µg/ml | 12 h | A431 (Skin Squamous Carcinoma) | Increased cell migration | [2] |
| Cell Invasion | 0.5 µg/ml | 24 h | A431 (Skin Squamous Carcinoma) | Increased cell invasion | [2] |
| Antimicrobial Activity (MBC) | 0.25 - 2.00 µM | 2 - 3 h | E. coli | Bactericidal effect | [3][4] |
| Inhibition of Apoptosis | ≥ 250 ng/ml | 20 h | Human Neutrophils | Significant inhibition of apoptosis | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 3x10³ cells/well and allow them to adhere overnight.
-
Replace the medium with serum-free medium and incubate for 24 hours.
-
Treat the cells with varying concentrations of LL-37 (e.g., 0, 0.05, 0.5, 5, 20 µg/ml) for the desired treatment durations (e.g., 24, 48, 72 hours).[1][2]
-
Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[1]
-
Add 150 µl of DMSO to each well and incubate for 10 minutes to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
Signaling Pathway & Experimental Workflow
Caption: LL-37 signaling pathways.
Caption: Experimental workflow for LL-37.
Section 2: IL-37 (Interleukin-37)
IL-37 is a member of the IL-1 family of cytokines and is recognized as a fundamental inhibitor of innate and adaptive immunity. It exerts its anti-inflammatory effects through both intracellular and extracellular pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended concentration and treatment duration for IL-37 to see an anti-inflammatory effect?
A1: The effective concentration of IL-37 is typically in the picomolar to low nanomolar range.
-
In vitro: For cell culture experiments, concentrations of recombinant human IL-37 (rhIL-37) can range from 0.1 ng/ml to 100 ng/ml, depending on the cell type and the inflammatory stimulus used.[9] Treatment times can vary from a few hours (e.g., 2 hours pre-treatment before LPS stimulation) to 24 hours or longer for assessing cytokine production.[10]
-
In vivo: In mouse models, low doses of recombinant IL-37 (e.g., 1 µg per mouse) have been shown to be effective in suppressing inflammation.[11]
Q2: I am not observing an anti-inflammatory effect with my IL-37 treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of IL-37 activity:
-
Concentration: Paradoxically, high concentrations of IL-37 may have a weaker inhibitory effect.[11][12] This is thought to be due to the formation of IL-37 homodimers, which are less active than monomers.[13] It is recommended to perform a dose-response experiment starting from low picomolar concentrations.
-
Receptor Expression: IL-37 requires the IL-18 receptor α (IL-18Rα) and IL-1 receptor 8 (IL-1R8) to exert its extracellular anti-inflammatory effects.[11] Ensure your target cells express these receptors.
-
Intracellular vs. Extracellular Action: IL-37 can also function intracellularly by translocating to the nucleus. The experimental design should consider which pathway is being investigated.
-
Recombinant Protein Quality: The bioactivity of recombinant IL-37 can vary. It is advisable to use a highly pure and functionally tested protein.
Q3: Can I use IL-37 in long-term cell culture experiments?
A3: Yes, IL-37 can be used in long-term experiments. For instance, studies on chronic inflammatory conditions or cellular differentiation may require prolonged exposure to IL-37. However, it is important to consider the stability of the protein in culture media over time. Replenishing the media with fresh IL-37 at regular intervals may be necessary for long-term cultures.
Quantitative Data Summary
| Parameter | IL-37 Concentration | Treatment Time | Cell Type/Model | Observed Effect | Reference |
| Cytokine Inhibition (in vitro) | 10 ng/ml (pre-treatment) | 24 h (post-LPS) | Microglial cells | Decreased IL-6 release | [9] |
| Anti-inflammatory (in vivo) | 1 µ g/mouse | 2 h (post-ConA) | Mouse model of hepatitis | Reduced pro-inflammatory cytokines | [10] |
| Anti-inflammatory (in vitro) | Low (picomolar) concentrations | Not specified | LPS-activated PBMCs | Inhibition of IL-6, IL-1β, TNF-α | [13] |
| Weak Inhibition | High concentrations | Not specified | Not specified | Weaker inhibitory effect | [11][12] |
Experimental Protocols
Western Blot for IL-37-mediated Signaling
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with the desired concentration of rhIL-37 for a specified time (e.g., 2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for a short period (e.g., 30 minutes) to observe changes in signaling protein phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the signaling protein of interest (e.g., phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway & Experimental Workflow
Caption: IL-37 signaling pathways.
Caption: Experimental workflow for IL-37.
References
- 1. Antimicrobial peptide LL-37 promotes the viability and invasion of skin squamous cell carcinoma by upregulating YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide LL-37 promotes the proliferation and invasion of skin squamous cell carcinoma by upregulating DNA-binding protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The human cationic host defense peptide LL-37 mediates contrasting effects on apoptotic pathways in different primary cells of the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. IL-37 expression reduces acute and chronic neuroinflammation and rescues cognitive impairment in an Alzheimer’s disease mouse model | eLife [elifesciences.org]
- 10. Immunobiology of Interleukin-37: Mechanism of Action and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: AMA-37 (LL-37) Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in combination therapy studies involving AMA-37, a human cathelicidin antimicrobial peptide more commonly known as LL-37.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the synergistic effects of LL-37 with our compound of interest between experiments. What are the potential causes?
A1: Inconsistent synergy in LL-37 combination studies can stem from several factors:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit altered gene expression and drug sensitivity at high passage numbers. It is crucial to use cells within a consistent and low passage range for all experiments. We recommend creating a master cell bank and regularly starting new cultures.
-
Compound Stability and Handling: LL-37 is a peptide and can be susceptible to degradation. Ensure proper storage conditions (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock. The stability of the combination drug should also be verified under experimental conditions.
-
Experimental Density of Cells: The initial cell seeding density can significantly impact the outcome of viability assays. A high cell density can lead to nutrient depletion and contact inhibition, masking the true effect of the compounds. Conversely, a low density may result in poor cell growth and increased susceptibility to minor insults. It is essential to optimize and maintain a consistent seeding density.
-
Assay-Specific Variability: The choice of viability assay can influence results. For example, MTT assays are dependent on mitochondrial function, which can be affected by the compounds being tested, independent of cell death. Consider validating key results with an alternative method, such as a trypan blue exclusion assay or a crystal violet assay.
-
Purity and Source of LL-37: Variations in the purity of synthetic LL-37 can lead to inconsistent biological activity. We recommend obtaining a certificate of analysis from the supplier and, if possible, testing different batches.
Q2: Our isobologram analysis sometimes indicates synergy and other times additivity for the same drug combination. How can we troubleshoot this?
A2: Discrepancies in isobologram or checkerboard analyses often point to issues in the experimental setup or data analysis:
-
Dose-Response Curve Accuracy: The calculation of the combination index (CI) and the generation of isobolograms are highly dependent on the accuracy of the dose-response curves for the individual agents. Ensure that a sufficient range of concentrations is used to generate a complete sigmoidal curve and accurately determine the IC50 for each drug.
-
Drug Ratio: The synergistic effect of a drug combination can be highly dependent on the ratio of the two drugs.[1] A fixed-ratio dilution series may miss the optimal synergistic ratio. Consider performing a matrix (checkerboard) analysis with varying concentrations of both drugs to explore a wider range of ratios.
-
Data Analysis Software and Model: Different software packages may use slightly different algorithms for calculating synergy. Ensure you are using a consistent method, such as the Chou-Talalay method for calculating the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Q3: We are seeing unexpected cytotoxicity with LL-37 alone in our cancer cell line. Is this normal?
A3: Yes, LL-37 can exhibit direct cytotoxic effects on cancer cells, and this is a known aspect of its anti-tumor activity.[2] The degree of cytotoxicity can vary significantly between different cancer cell types. It is important to establish a clear dose-response curve for LL-37 alone in your specific cell model to distinguish its individual cytotoxic effect from the synergistic effect when combined with another therapeutic agent.
Quantitative Data Summary
The following tables summarize representative data on the synergistic effects of LL-37 in combination with other agents.
Table 1: Synergistic Activity of LL-37 with Antibiotics against various bacterial strains.
| Bacterial Strain | Combination Agent | Method | Fractional Inhibitory Concentration (FIC) Index | Outcome | Reference |
| E. coli MG1655 | Polymyxin B | Checkerboard Assay | < 0.5 | Synergy | [3][4] |
| P. aeruginosa PAO1 | Polymyxin B | Checkerboard Assay | < 0.5 | Synergy | [3][4] |
| S. aureus (ATCC 25923) | Oncorhyncin II | Checkerboard Assay | 0.61 | Partial Synergy | [5] |
| Multi-drug resistant E. coli isolates | Polymyxin B | Checkerboard Assay | ≤ 0.5 | Synergy | [3] |
| Clinical isolates of P. aeruginosa | Polymyxin B | Checkerboard Assay | Varied (Synergistic, Additive, or Indifferent) | Strain-dependent | [3] |
Table 2: Synergistic Anticancer Effects of LL-37 in Combination with Chemotherapeutic Agents.
| Cancer Cell Line | Combination Agent | Method | Combination Index (CI) | Outcome | Reference |
| Glioblastoma (primary cells) | Cisplatin | MTT Assay | < 0.85 | Synergy | [2] |
| Ovarian Cancer (in vivo) | CpG-ODN | Survival Analysis | N/A | Enhanced antitumor effects and survival | [6] |
| C6 Glioma Cells | Etoposide | Not Specified | N/A | Significantly better antitumor effects | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format to determine the cytotoxicity of LL-37 in combination with another compound.
Materials:
-
Target cells in culture
-
Complete culture medium
-
LL-37 and combination compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of LL-37 and the combination compound in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. For combination wells, add 50 µL of each 2x drug solution. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
After incubation, add 100 µL of the solubilization solution to each well.[8]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.
Synergy Determination using Checkerboard Assay and Isobologram Analysis
Procedure:
-
Checkerboard Setup: In a 96-well plate, prepare serial dilutions of LL-37 along the x-axis and the combination drug along the y-axis.[10][11] The concentrations should typically range from 1/8x to 4x the IC50 of each drug.
-
Cell Seeding and Treatment: Seed cells and treat with the drug combinations as described in the MTT assay protocol.
-
Data Collection: After the incubation period, perform the MTT assay to determine the percentage of cell viability for each drug combination.
-
Data Analysis:
-
Fractional Inhibitory Concentration (FIC) Index: Calculate the FIC for each drug in a combination that results in 50% cell death (or another specified effect level).
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Isobologram Construction: Plot the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition). The line connecting the IC50 values of the individual drugs is the line of additivity. Data points falling below this line indicate synergy, while points above indicate antagonism.[12][13]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LL-37 signaling pathways.
Caption: Combination therapy experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Treatment with LL-37 Peptide Enhances Antitumor Effects Induced by CpG Oligodeoxynucleotides Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 13. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DNA-PK Inhibitors: AMA-37 vs. NU7441
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable DNA-dependent protein kinase (DNA-PK) inhibitors, AMA-37 and NU7441. This analysis focuses on their performance, supported by experimental data, to aid in the selection of the most suitable inhibitor for research and therapeutic development.
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies, making it a promising target in oncology. This guide delves into the specifics of this compound, an arylmorpholine analog, and NU7441, a well-characterized chromenone derivative, to highlight their distinct biochemical and cellular activities.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and NU7441, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | NU7441 | Reference |
| Target | DNA-PK | DNA-PK | [1] |
| IC50 (DNA-PK) | 0.27 µM (270 nM) | 14 nM | [1] |
| Mechanism of Action | ATP-competitive | ATP-competitive | [1][2] |
| Selectivity | Inhibits p110α (IC50 = 32 µM), p110β (IC50 = 3.7 µM), p110γ (IC50 = 22 µM) | >100-fold selective for DNA-PK over PI3K (IC50 = 5 µM) and mTOR (IC50 = 1.7 µM) | [1][3] |
| Cellular Effects | Radiosensitization | Potentiates effects of ionizing radiation, etoposide, and doxorubicin; enhances CRISPR-Cas9 mediated homology-directed repair | [1][4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the context of these inhibitors, the following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for their evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of DNA-PK inhibitors. The protocols for NU7441 are based on published literature, while the protocols for this compound are generalized due to the limited availability of specific primary experimental data.
In Vitro DNA-PK Kinase Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against purified DNA-PK enzyme.
Protocol (based on NU7441 characterization):
-
Reaction Setup: Prepare a reaction mixture containing purified DNA-PK enzyme, a biotinylated peptide substrate (e.g., derived from p53), and calf thymus DNA in a kinase assay buffer (50 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM EGTA, and 0.1 mg/ml BSA, pH 7.5).
-
Inhibitor Addition: Add serial dilutions of the test compound (NU7441 or this compound) or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
γH2AX Foci Formation Assay (Immunofluorescence)
This cellular assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) onto coverslips in a multi-well plate and allow them to adhere.
-
Drug Incubation and DNA Damage Induction: Pre-incubate the cells with the DNA-PK inhibitor (this compound or NU7441) at various concentrations for a specified time (e.g., 1 hour).
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent, such as ionizing radiation (e.g., 2-10 Gy) or a chemotherapeutic drug (e.g., etoposide).
-
Fixation and Permeabilization: At desired time points post-damage, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. Quantify the number of foci per cell using image analysis software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a DNA-damaging agent in the presence or absence of a DNA-PK inhibitor.
Protocol:
-
Cell Seeding: Plate a known number of single cells into multi-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Drug Treatment and Irradiation: Allow the cells to attach, then treat with the DNA-PK inhibitor (this compound or NU7441) for a defined period before and/or after irradiation with varying doses of ionizing radiation.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control. Plot the surviving fraction against the radiation dose to generate cell survival curves. The enhancement ratio can be calculated to quantify the radiosensitizing effect of the inhibitor.
Conclusion
Both this compound and NU7441 are valuable tools for studying the role of DNA-PK in DNA repair and for exploring its potential as a therapeutic target. NU7441 emerges as a significantly more potent inhibitor of DNA-PK with an IC50 in the low nanomolar range and has been more extensively characterized in preclinical studies. Its high selectivity over other related kinases like PI3K and mTOR makes it a preferred tool for specific DNA-PK inhibition in many research contexts.
This compound, while less potent than NU7441, is still a useful research tool and its distinct chemical scaffold as an arylmorpholine may offer different pharmacokinetic or pharmacodynamic properties. The choice between these inhibitors will ultimately depend on the specific experimental goals, the required potency, and the desired selectivity profile. The provided data and protocols offer a solid foundation for making an informed decision for your research needs.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of DNA-PK Inhibitors: AMA-37 and M3814 (Peposertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two notable inhibitors of the DNA-dependent protein kinase (DNA-PK): AMA-37 and M3814 (also known as peposertib). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2] This guide will delve into the available data on their mechanism of action, potency, selectivity, and preclinical and clinical findings.
Mechanism of Action and Target Profile
Both this compound and M3814 are small molecule inhibitors that target the catalytic subunit of DNA-PK (DNA-PKcs). They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates essential for the NHEJ repair pathway.[3][4] By inhibiting DNA-PK, these compounds aim to enhance the efficacy of treatments that induce DNA double-strand breaks, leading to increased tumor cell death.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and M3814, facilitating a direct comparison of their potency and selectivity.
| Parameter | This compound | M3814 (Peposertib) |
| Target | DNA-dependent protein kinase (DNA-PK) | DNA-dependent protein kinase (DNA-PK) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| IC50 (DNA-PK) | 0.27 µM[3][5][6] | <3 nM[7] |
| Selectivity (IC50) | p110α: 32 µMp110β: 3.7 µMp110γ: 22 µM[3][6] | Highly selective for DNA-PK over other PIKK family members and PI3Ks.[4] |
| Development Stage | Preclinical | Clinical (Phase I/II)[8][9][10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of DNA-PK inhibitors like this compound and M3814.
In Vitro DNA-PK Kinase Assay
This assay is fundamental for determining the potency (IC50) of an inhibitor against the purified DNA-PK enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against DNA-PK.
Materials:
-
Purified human DNA-PK enzyme
-
Biotinylated peptide substrate (e.g., derived from p53)
-
Linear double-stranded DNA (as a co-factor)
-
ATP
-
Test compounds (this compound, M3814)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Detection reagents (e.g., LanthaScreen™ Tb-anti-p-Substrate Antibody)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the DNA-PK enzyme, peptide substrate, and dsDNA to the wells of the assay plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for another period to allow for signal development.
-
Read the plate on a suitable plate reader (e.g., TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.[11][12][13]
Cellular Assay for DNA-PK Inhibition (Western Blot)
This assay assesses the ability of an inhibitor to block DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at Serine 2056.
Objective: To determine the cellular potency of a test compound by measuring the inhibition of DNA-PKcs autophosphorylation.
Materials:
-
Cancer cell line (e.g., HeLa, HCT-116)
-
Test compounds (this compound, M3814)
-
DNA-damaging agent (e.g., Ionizing Radiation (IR) or bleomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pDNA-PKcs (S2056), anti-total DNA-PKcs, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound or vehicle for a specified time.
-
Induce DNA damage by exposing the cells to IR or treating with bleomycin.
-
After a short incubation period, lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total DNA-PKcs.[4][14]
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of a DNA-PK inhibitor, often in combination with radiotherapy, in a living organism.
Objective: To assess the in vivo efficacy of a test compound to inhibit tumor growth, alone or in combination with radiation.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., FaDu, NCI-H460)
-
Test compound (M3814) formulated for oral administration
-
Vehicle control
-
Irradiation source
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, M3814 alone, radiation alone, M3814 + radiation).
-
Administer M3814 orally at the specified dose and schedule.
-
For combination groups, irradiate the tumors a short time after M3814 administration.
-
Measure tumor volumes with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like γH2AX).
-
Analyze the data for tumor growth inhibition and statistical significance between treatment groups.[4][15][16]
Comparative Summary and Conclusion
Based on the available data, M3814 (peposertib) demonstrates significantly greater potency as a DNA-PK inhibitor compared to this compound, with an IC50 in the low nanomolar range versus the sub-micromolar activity of this compound.[3][7] Furthermore, M3814 has progressed into clinical trials, indicating a more advanced stage of development and a more extensive dataset on its safety and efficacy in humans.[8][9][10]
While this compound serves as a useful preclinical tool for studying DNA-PK inhibition, its lower potency and limited publicly available in vivo data suggest it is less developed as a therapeutic candidate compared to M3814. The extensive preclinical and emerging clinical data for M3814 provide a strong rationale for its continued investigation as a promising agent to enhance the efficacy of radiotherapy and other DNA-damaging cancer therapies.[1][4]
Researchers and drug development professionals should consider the distinct profiles of these two inhibitors when selecting a compound for their studies. For in vitro and mechanistic studies, this compound may be a suitable option. However, for translational and clinical research, the more potent and clinically evaluated M3814 represents a more advanced and promising candidate.
References
- 1. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. abmole.com [abmole.com]
- 8. Facebook [cancer.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: A Guide to AMA-37 and ATM Inhibitors in Oncology Research
A Note to Our Readers: Information regarding "AMA-37" is not publicly available at this time. This may be due to its status as a novel, internal, or otherwise undisclosed compound. The following guide has been constructed to serve as a comprehensive template for researchers, scientists, and drug development professionals. It outlines the critical data points, experimental methodologies, and comparative frameworks necessary for evaluating a new chemical entity, designated here as this compound, against the established class of Ataxia-Telangiectasia Mutated (ATM) inhibitors. The data presented for ATM inhibitors are based on published preclinical and clinical studies, while the information for this compound is hypothetical and serves as a placeholder to illustrate a complete comparative analysis.
Introduction to ATM Inhibition in Cancer Therapy
The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that detect and repair DNA lesions.[1][2][3] In many cancers, the DDR is compromised, leading to genomic instability that drives tumor progression. However, this also creates a vulnerability that can be exploited therapeutically. By inhibiting key DDR proteins like ATM, cancer cells can be rendered more susceptible to DNA-damaging agents such as chemotherapy and radiation.[4] ATM inhibitors work by blocking the kinase activity of the ATM protein, thereby preventing the repair of DNA double-strand breaks and promoting cancer cell death.[2][3] Several small molecule ATM inhibitors have been developed and are currently in various stages of preclinical and clinical evaluation.[1][5]
Hypothetical Profile: this compound
For the purposes of this guide, we will postulate that this compound is a novel, highly selective, and potent small molecule inhibitor of a key protein in a parallel DNA damage response pathway. Its proposed mechanism of action is to induce synthetic lethality in tumors with specific genetic backgrounds, similar to the strategy employed with ATM and PARP inhibitors.
ATM Inhibitors: Mechanism of Action and Key Compounds
ATM inhibitors are ATP-competitive small molecules that bind to the kinase domain of the ATM protein, preventing the phosphorylation of its downstream targets.[6] This abrogation of ATM signaling disrupts cell cycle checkpoints and homologous recombination repair, leading to the accumulation of lethal DNA damage, particularly in combination with DNA-damaging therapies.[4] Several ATM inhibitors have shown promise in preclinical studies and have advanced into clinical trials, including KU-60019, AZD1390, and M4076.[1][5][7]
Quantitative Efficacy Comparison
The following tables summarize the preclinical efficacy data for several known ATM inhibitors. A hypothetical data set for this compound is included for comparative purposes.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. ATR (fold) | Selectivity vs. DNA-PK (fold) | Reference |
| This compound (Hypothetical) | Target X | 1.5 | >1500 | >1500 | - |
| KU-60019 | ATM | 6.3 | >1600 | >270 | [7] |
| AZD1390 | ATM | 0.78 | >1000 | >1000 | [4] |
| M4076 | ATM | ~1.0 | >400 | >400 | [6][7] |
Table 2: In Vitro Cellular Potency
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound (Hypothetical) | FaDu (Head and Neck Cancer) | Cell Viability (72h) | 8.5 | - |
| KU-60019 | Colorectal Cancer Cells | CHK1 Inhibition Synergy | - | [1] |
| AZD0156 | Head and Neck Squamous Cell Carcinoma | Cell Death (with Olaparib) | - | [1] |
| M4076 | FaDu (Head and Neck Cancer) | Growth Suppression (with IR) | - | [1] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound (Hypothetical) | FaDu Xenograft | 25 mg/kg, oral, daily | 70% Tumor Growth Inhibition | - |
| M4076 | FaDu Xenograft | - | Complete tumor regression with ionizing radiation | [1] |
| AZD1390 | Glioblastoma Xenograft | - | Radiosensitization in p53-mutant models | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ATM Targeting [merckgrouponcology.com]
- 7. researchgate.net [researchgate.net]
Validating AMA-37's Specificity for DNA-PK Over Other PIKKs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of AMA-37, an arylmorpholine analog, against its primary target, the DNA-dependent protein kinase (DNA-PK), versus other members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. The data presented herein is essential for researchers evaluating the selectivity profile of this compound for applications in targeted therapy and mechanistic studies.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against DNA-PK and other related kinases. A higher IC50 value indicates lower potency, signifying greater selectivity for DNA-PK.
| Kinase Target | Family | IC50 (µM) |
| DNA-PK | PIKK | 0.27 |
| p110α | PI3K | 32 |
| p110β | PI3K | 3.7 |
| p110γ | PI3K | 22 |
| ATM | PIKK | >30 |
| ATR | PIKK | >30 |
| mTOR | PIKK | Data not available |
*Data for ATM and ATR are based on the selectivity profile of CC-115, a structurally related dual DNA-PK and mTOR inhibitor, as direct IC50 values for this compound against these specific PIKKs were not publicly available.[1] This suggests that inhibitors within this chemical class can achieve high selectivity against ATM and ATR.
Experimental Protocols
The determination of kinase inhibitor specificity is critical for preclinical drug development. The following is a detailed methodology for a biochemical assay to determine the IC50 values of an inhibitor like this compound against a panel of PIKK family kinases.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from established methods for determining kinase activity and inhibition.
1. Reagents and Materials:
-
Purified recombinant human kinases (DNA-PK, ATM, ATR, mTOR, etc.)
-
Kinase-specific peptide substrates
-
This compound (or other test inhibitor) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a 2X kinase/substrate solution in the assay buffer. Add 2.5 µL of this solution to each well.
-
To initiate the kinase reaction, add 5 µL of 2X ATP solution (at a concentration near the Km for each respective kinase) to each well.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data to the control wells (DMSO-treated, active kinase) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualizations
PIKK Family Signaling Crosstalk
The PIKK family of kinases, including DNA-PK, ATM, ATR, and mTOR, are central regulators of cellular responses to DNA damage and stress.[2][3][4][5] While they have distinct primary activators and downstream effectors, significant crosstalk exists between their signaling pathways.
Caption: Simplified signaling pathways of the PIKK family kinases in response to DNA damage and cellular stress.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The following diagram outlines the key steps in a typical experimental workflow to determine the selectivity of a kinase inhibitor across a panel of kinases.
Caption: Experimental workflow for determining the IC50 values and selectivity profile of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. academic.oup.com [academic.oup.com]
- 3. atm.amegroups.org [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Beyond the Trinity of ATM, ATR, and DNA-PK: Multiple Kinases Shape the DNA Damage Response in Concert With RNA Metabolism [frontiersin.org]
Part 1: LL-37 - A Cationic Host Defense Peptide with Dual Roles in Cancer
An important clarification regarding the topic "AMA-37" is necessary. Extensive research indicates that "this compound" is not a recognized designation for a specific molecule in scientific literature. It is highly probable that this is a typographical error and the intended subjects are two well-researched molecules with significant effects on various cell lines: LL-37 and IL-37 .
Therefore, this comprehensive guide will provide a comparative analysis of both LL-37 and IL-37, addressing their effects in different cell lines, their mechanisms of action, and relevant experimental protocols. This approach is intended to provide valuable information for researchers, scientists, and drug development professionals.
LL-37 is the sole human cathelicidin, an antimicrobial peptide that plays a crucial role in the innate immune system.[1] Beyond its antimicrobial functions, LL-37 has been shown to have complex and often contradictory effects on cancer cells, acting as both a tumor suppressor and a promoter depending on the cancer type and context.[2][3] Its anti-cancer effects are often attributed to its ability to disrupt the negatively charged membranes of cancer cells, while its pro-tumorigenic effects can be mediated through the activation of various cell surface receptors and signaling pathways.[4][5]
Cross-Validation of LL-37's Effects in Different Cancer Cell Lines
The following table summarizes the varied effects of LL-37 across different cancer cell lines, highlighting its context-dependent activity.
Table 1: Comparative Effects of LL-37 on Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effects | Pro- / Anti-Tumorigenic | Reference |
| HCT116 | Colon Cancer | 20–40 μM | Induces caspase-independent apoptosis and autophagy. | Anti-tumorigenic | [5] |
| AGS | Gastric Cancer | 4–40 μg/mL | Inhibits proliferation by activating BMP signaling. | Anti-tumorigenic | [5] |
| Jurkat | T-cell Leukemia | 25–200 μg/mL | Induces apoptosis via the mitochondrial pathway. | Anti-tumorigenic | [5] |
| A549 | Lung Cancer | 5 ng/mL | Stimulates proliferation via EGFR activation. | Pro-tumorigenic | [2] |
| MCF-7 | Breast Cancer | Not specified | Upregulates ErbB2, enhancing cell migration. | Pro-tumorigenic | [4] |
| OVCAR-3 | Ovarian Cancer | Not specified | Promotes tumorigenesis by recruiting mesenchymal stem cells. | Pro-tumorigenic | [2] |
Experimental Protocols
Below are detailed protocols for key experiments used to assess the effects of LL-37.
1. Cell Viability Assay (MTT Assay) [6][7]
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of LL-37 and a vehicle control for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining) [8][9]
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, and propidium iodide (PI) stains the DNA of cells with compromised membranes.
-
Protocol:
-
Treat cells with LL-37 for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Signaling Pathways of LL-37 in Cancer
LL-37 can activate multiple signaling pathways that promote cell proliferation and survival in certain cancers.
Caption: Pro-tumorigenic signaling pathways activated by LL-37.[5][10][11]
Part 2: IL-37 - An Anti-Inflammatory Cytokine with Tumor-Suppressing Properties
Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines, primarily known for its potent anti-inflammatory and immunosuppressive functions.[12] In the context of cancer, IL-37 is generally considered a tumor suppressor, with its effects mediated through the inhibition of pro-inflammatory pathways, suppression of angiogenesis, and enhancement of anti-tumor immunity.[13][14]
Cross-Validation of IL-37's Effects in Different Cancer Cell Lines
The following table summarizes the predominantly anti-tumor effects of IL-37 across various cancer cell lines.
Table 2: Comparative Effects of IL-37 on Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effects | Reference |
| HeLa, C33A | Cervical Cancer | Not specified | Promotes apoptosis, upregulates Bim. | [15] |
| A549 | Lung Cancer | Not specified | Suppresses proliferation, migration, and invasion. | [15] |
| HT-29, SW480 | Colon Cancer | Not specified | Enhances NK cell-mediated cytotoxicity. | [16][17] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Decreases MMP2 expression, inhibits angiogenesis. | [14] |
| 786-O | Renal Cell Carcinoma | Not specified | Promotes apoptosis by increasing Bax/Bcl-2 ratio. | [15] |
Experimental Protocols
1. Western Blotting for Signaling Protein Analysis
-
Principle: This technique allows for the detection and quantification of specific proteins in cell lysates, providing insights into the activation state of signaling pathways.
-
Protocol:
-
After treatment with IL-37, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the proteins and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., STAT3, p-STAT3, Bim) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways of IL-37 in Cancer
IL-37 can exert its anti-tumor effects through both extracellular and intracellular signaling mechanisms.
Caption: Anti-tumorigenic signaling pathways of IL-37.[13][18]
Comparison with Alternatives
| Feature | LL-37 | IL-37 |
| Molecule Type | Cationic Antimicrobial Peptide | IL-1 Family Cytokine |
| Primary Role in Cancer | Context-dependent (Pro- or Anti-tumorigenic) | Primarily Anti-tumorigenic |
| Mechanism of Action | Membrane disruption, receptor activation | Anti-inflammatory signaling, immune modulation |
| Therapeutic Approach | Potential as a direct cytotoxic agent (in some cancers) | Potential as an immunotherapeutic or adjuvant therapy |
| Alternative Agents | Other anti-cancer peptides (e.g., Defensins, LTX-315) | Other immunomodulatory cytokines (e.g., IL-2, IL-12, IFN-α) |
Conclusion
References
- 1. neuropharmac.com [neuropharmac.com]
- 2. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and Mechanisms of Human Cathelicidin LL-37 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Myeloid cell-derived LL-37 promotes lung cancer growth by activating Wnt/β-catenin signaling [thno.org]
- 12. Dual role of IL-37 in the progression of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]
- 15. IL-37 promotes cell apoptosis in cervical cancer involving Bim upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Interleukin-37: A crucial cytokine with multiple roles in disease and potentially clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Radiosensitizing Compounds: Enhancing Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Radiotherapy is a cornerstone of cancer treatment, yet the intrinsic and acquired resistance of tumors to radiation remains a significant clinical challenge. Radiosensitizers, agents that increase the sensitivity of tumor cells to radiation, offer a promising strategy to enhance the therapeutic efficacy of radiation treatment. This guide provides a comparative analysis of the radiosensitizing potential of several key classes of compounds, offering insights into their mechanisms of action, supported by experimental data and detailed protocols. While the initially requested compound "AMA-37" does not appear in published scientific literature, this guide focuses on well-characterized and clinically relevant radiosensitizers to provide a valuable comparative resource.
Quantitative Comparison of Radiosensitizing Agents
The efficacy of a radiosensitizer is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF). These metrics represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect. The following tables summarize the SER/DEF values for representative compounds from different classes of radiosensitizers. It is important to note that these values can vary significantly depending on the cell line, drug concentration, radiation dose, and other experimental conditions.
| Chemotherapeutic Agents | Cell Line | Drug Concentration | Radiation Dose | SER / DEF | Reference |
| Gemcitabine | ECV304 (Bladder Cancer) | Not Specified | Not Specified | 1.30 - 2.82 | [1] |
| H292 (Lung Cancer) | Not Specified | Not Specified | 1.04 - 1.78 | [1] | |
| MiaPaCa-2 (Pancreatic) | 30-100 µM | Not Specified | 1.33 - 1.45 | [2] | |
| Cisplatin | MDA-MB-231 (Breast Cancer) | 12 µM (IC25) | Not Specified | 1.14 | [3] |
| Mesenchymal Stem Cells | 200 ng/mL | Not Specified | 1.07 - 1.10 | [4] | |
| Mesenchymal Stem Cells | 1000 ng/mL | Not Specified | 1.24 - 1.30 | [4] |
| Hypoxia-Activated Prodrugs | Cell Line | Drug Concentration | Radiation Dose | SER / DEF | Reference |
| Tirapazamine | KHT, RIF-1, SCCVII (Murine Tumors) | 0.12 mmol/kg | 2.5 Gy (twice daily) | Greater enhancement than nicotinamide + carbogen | [5] |
| Nanoparticle-Based Agents | Cell Line | Particle Size/Conc. | Radiation Energy | SER / DEF | Reference |
| Gold Nanoparticles (AuNPs) | HeLa | 50 nm | 220 kVp | >1.4 | [6] |
| T98G (Glioblastoma) | 1.9 nm | 225 kVp | 1.85 | [6] | |
| MDA-MB-231 (Breast Cancer) | 1.9 nm | 225 kVp | 1.22 | [6] | |
| Colorectal Cancer | 400 nM | Not Specified | 1.59 | [7] | |
| HepG2 (Hepatoma) | 16.6 nm (10 µg/mL) | Not Specified | 1.25 | [8] |
| Targeted Therapy Agents | Cell Line | Drug Concentration | Radiation Dose | SER / DEF | Reference |
| Cetuximab | ECA109 (Esophageal) | 500 µg/mL | Not Specified | 1.341 | [4] |
| TE-13 (Esophageal) | 500 µg/mL | Not Specified | 1.237 | [4] |
Mechanisms of Action and Signaling Pathways
The radiosensitizing effects of these compounds are mediated through diverse molecular mechanisms. Understanding these pathways is crucial for the rational design of combination therapies.
Chemotherapeutic Agents: Gemcitabine and Cisplatin
Gemcitabine , a nucleoside analog, primarily exerts its radiosensitizing effects by arresting cells in the early S-phase of the cell cycle, a phase known to be more sensitive to radiation.[1][9] It also depletes the intracellular pool of dATP, a crucial component for DNA synthesis and repair.[10]
Cisplatin , a platinum-based compound, forms adducts with DNA, leading to the formation of intra- and inter-strand crosslinks. These adducts physically obstruct DNA replication and transcription and, importantly, inhibit the repair of radiation-induced DNA double-strand breaks (DSBs), primarily through the inhibition of the non-homologous end joining (NHEJ) pathway.[11][12][13]
Hypoxia-Activated Prodrugs: Tirapazamine
Tumor hypoxia, or low oxygen levels, is a major cause of radioresistance. Tirapazamine is a prodrug that is selectively activated under hypoxic conditions.[14] Bioreductive enzymes in hypoxic cells convert tirapazamine into a toxic radical species that induces DNA single- and double-strand breaks, leading to cell death specifically in the radioresistant hypoxic tumor cell population.[15][16][17]
Nanoparticle-Based Agents: Gold Nanoparticles (AuNPs)
High atomic number (Z) materials, such as gold, can enhance the absorption of radiation energy. When gold nanoparticles accumulate in tumors and are irradiated, they lead to a localized increase in the emission of photoelectrons and Auger electrons. This results in an amplified generation of reactive oxygen species (ROS), which are highly damaging to cellular components, particularly DNA.[18][19][20]
Targeted Therapy Agents: Cetuximab
Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR). Overexpression of EGFR is associated with radioresistance. By blocking EGFR signaling, cetuximab inhibits downstream pathways involved in cell proliferation, survival, and DNA repair, such as the PI3K/Akt and MAPK/ERK pathways.[4][21] This inhibition counteracts the pro-survival signals that are often activated in response to radiation-induced damage.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of radiosensitizing compounds.
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.
Objective: To determine the ability of single cells to proliferate and form colonies after treatment with a radiosensitizer and/or radiation.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed a known number of cells into 6-well plates or T25 flasks. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
-
Drug Treatment:
-
Allow cells to attach for a specified period (e.g., 18-24 hours).
-
Add the radiosensitizing agent at the desired concentrations. Include a vehicle-only control.
-
-
Irradiation:
-
After a predetermined drug incubation time, irradiate the cells with a range of radiation doses using a calibrated radiation source.
-
-
Incubation:
-
Following irradiation, remove the drug-containing medium (if required by the experimental design) and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as methanol or a methanol/acetic acid mixture.
-
Stain the colonies with a solution like 0.5% crystal violet in methanol.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the SF as a function of radiation dose to generate cell survival curves. The SER can then be calculated from these curves.
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay is a sensitive method for detecting DNA double-strand breaks.
Objective: To quantify the formation of γH2AX foci, which are markers of DNA double-strand breaks, in response to treatment with a radiosensitizer and radiation.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
-
Treatment:
-
Treat the cells with the radiosensitizer and irradiate as described in the clonogenic assay protocol.
-
-
Fixation and Permeabilization:
-
At desired time points after irradiation (e.g., 30 minutes, 24 hours), wash the cells with PBS.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution such as 0.25% Triton X-100 in PBS to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for γH2AX.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci in the combination treatment group compared to radiation alone indicates a radiosensitizing effect.
-
Conclusion
The development and evaluation of radiosensitizing compounds represent a critical area of research in oncology. This guide has provided a comparative overview of several major classes of radiosensitizers, highlighting their mechanisms of action and providing quantitative data on their efficacy. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in this field. By understanding the diverse strategies through which different compounds can enhance the effects of radiation, we can move closer to developing more effective and personalized cancer therapies.
References
- 1. Cell cycle effect of gemcitabine and its role in the radiosensitizing mechanism in vitro [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of the hypoxia-selective antitumor agent tirapazamine with a C1'-radical in single-stranded and double-stranded DNA: the drug and its metabolites can serve as surrogates for molecular oxygen in radical-mediated DNA damage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetuximab enhances radiosensitivity of esophageal squamous cell carcinoma cells by G2/M cycle arrest and DNA repair delay through inhibiting p‐EGFR and p‐ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the enhancement of tumor responses to fractionated irradiation by SR 4233 (tirapazamine) and by nicotinamide with carbogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold Nanoparticles as a Potent Radiosensitizer: A Transdisciplinary Approach from Physics to Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Nanoscale Dose Enhancement in Gold Nanoparticle-Aided External Photon Beam Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synergistic radiosensitizing effect of tirapazamine-conjugated gold nanoparticles on human hepatoma HepG2 cells under X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of gold nanoparticle size and coating on radiosensitization and generation of reactive oxygen species in cancer therapy - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00773E [pubs.rsc.org]
- 10. Radiosensitization by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effects of Cisplatin on the Radiation Response and DNA Damage Markers in Peripheral Blood Lymphocytes Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docta.ucm.es [docta.ucm.es]
- 15. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Impact of gold nanoparticle size and coating on radiosensitization and generation of reactive oxygen species in cancer therapy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 19. An Evaluation of the Potential Radiosensitization Effect of Spherical Gold Nanoparticles to Induce Cellular Damage Using Different Radiation Qualities [mdpi.com]
- 20. Gold Nanoparticle-Enhanced Production of Reactive Oxygen Species for Radiotherapy and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Unpacking the Anti-Tumor Efficacy of LL-37 and IL-37
For Immediate Release
In the dynamic landscape of oncology research, the in vivo validation of novel anti-tumor agents is a critical step toward clinical translation. This guide provides a comparative analysis of the in vivo anti-tumor activities of two promising endogenous peptides, LL-37 and IL-37, against established therapeutic alternatives. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Executive Summary
This guide delves into the in vivo anti-tumor properties of the human cathelicidin antimicrobial peptide, LL-37, and the cytokine, Interleukin-37 (IL-37). While both are endogenous molecules with roles in the immune system, their mechanisms of anti-cancer action and efficacy profiles in preclinical models present distinct characteristics. This report directly compares their performance with standard-of-care agents—gemcitabine for pancreatic cancer (in the context of LL-37) and the anti-angiogenic agent bevacizumab for non-small cell lung cancer (NSCLC) (in the context of IL-37).
LL-37: A Double-Edged Sword in Oncology
LL-37, the only human member of the cathelicidin family of host defense peptides, exhibits a paradoxical role in cancer, acting as both a tumor promoter and suppressor depending on the cancer type and its concentration. However, at therapeutic doses, its anti-tumor functions have been demonstrated in several cancer models.
In Vivo Validation of LL-37 in Pancreatic Cancer
In a murine subcutaneous xenograft model of pancreatic cancer, LL-37 has demonstrated significant growth-inhibitory effects.[1] A high dose of LL-37 (20 mg/kg) resulted in a 42% reduction in tumor growth.[1] This effect is attributed to the induction of DNA damage and cell cycle arrest through the generation of reactive oxygen species (ROS).[2][3]
Table 1: Comparison of In Vivo Anti-Tumor Activity of LL-37 and Gemcitabine in Pancreatic Cancer Xenograft Models
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Cancer Model | Reference |
| LL-37 | 20 mg/kg | 42% | Pancreatic Cancer (Pan02) | [1] |
| Gemcitabine | 50 mg/kg | Significantly smaller tumor volumes than control | Pancreatic Cancer (Pan02) | [1] |
| Gemcitabine | 100 mg/kg (twice weekly) | Significant tumor volume reduction | Pancreatic Cancer (PDX) | [4] |
Experimental Protocol: LL-37 in a Murine Pancreatic Cancer Xenograft Model
This protocol is a synthesized representation of methodologies described in the cited literature.[1][2][5]
-
Cell Culture: Pancreatic cancer cells (e.g., Pan02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Inoculation: A suspension of pancreatic cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. LL-37 (10 or 20 mg/kg) or gemcitabine (50 mg/kg) is administered intraperitoneally at specified intervals.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathway of LL-37-Induced Apoptosis in Colon Cancer
In colon cancer, LL-37 triggers a caspase-independent apoptotic pathway.[1][6] It initiates signaling through a G-protein-coupled receptor (GPCR), leading to the activation of p53.[7] This, in turn, modulates the expression of Bcl-2 family proteins, resulting in the mitochondrial release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which then translocate to the nucleus to induce DNA fragmentation.[6][8]
References
- 1. Host immune defense peptide LL-37 activates caspase-independent apoptosis and suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuropharmac.com [neuropharmac.com]
- 8. karger.com [karger.com]
Head-to-Head Comparison: AMA-37 vs. AZD7648 in DNA-PK Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two notable DNA-dependent protein kinase (DNA-PK) inhibitors: AMA-37 and AZD7648. This document outlines their respective performance, supported by available experimental data, to inform research and development decisions.
Both this compound and AZD7648 are ATP-competitive inhibitors of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK is a promising strategy in oncology to enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies. While both compounds target the same kinase, they exhibit distinct profiles in terms of potency, selectivity, and the extent of their preclinical characterization.
Quantitative Performance Overview
The following tables summarize the key quantitative data for this compound and AZD7648 based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD7648 |
| DNA-PK Biochemical IC50 | 0.27 µM (270 nM)[1][2] | 0.6 nM[3][4] |
| Cellular DNA-PK Autophosphorylation IC50 | Not Reported | 92 nM (A549 cells)[3][5] |
| Selectivity (PI3K isoforms) | p110α: 32 µM, p110β: 3.7 µM, p110γ: 22 µM[1][2] | >90-fold cellular selectivity over PI3Kα, β, δ; >10-fold over PI3Kγ[6] |
Table 2: Radiosensitization and In Vivo Efficacy
| Parameter | This compound | AZD7648 |
| Radiosensitization Concentration | Effective at 20 µM[1][2] | Effective at 100 nM - 1 µM[7] |
| In Vivo Monotherapy | Not Reported | Tumor growth inhibition in ATM-deficient models (75-100 mg/kg bid)[5][8] |
| In Vivo Combination Therapy | Not Reported | Regressions observed with radiation and olaparib[4] |
Table 3: Preclinical Pharmacokinetics
| Parameter | This compound | AZD7648 |
| Oral Bioavailability | Not Reported | Rat: High, Dog: High[9] |
| Clearance | Not Reported | Rat: Low, Dog: Moderate[9] |
Mechanism of Action and Signaling Pathway
Both this compound and AZD7648 function by competitively binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs). This inhibition prevents the phosphorylation of downstream targets essential for the NHEJ repair pathway. The ultimate consequence is the accumulation of DNA double-strand breaks, leading to cell cycle arrest and apoptosis, particularly in cancer cells subjected to DNA-damaging therapies.
Caption: Inhibition of the DNA-PKcs by this compound or AZD7648 blocks the NHEJ pathway.
Experimental Methodologies
A critical aspect of comparing these two inhibitors is understanding the experimental protocols used to generate the data.
In Vitro DNA-PK Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified DNA-PK.
-
Protocol Outline:
-
A purified DNA-PK enzyme, a peptide substrate (e.g., derived from p53), and a DNA co-factor are combined in an assay buffer.
-
Varying concentrations of the inhibitor (this compound or AZD7648) or a vehicle control are added.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified to determine the IC50 value.
-
Cellular DNA-PK Autophosphorylation Assay
This assay assesses the ability of the inhibitors to block DNA-PK activity within a cellular context.
-
Protocol Outline (as described for AZD7648):
-
Cancer cell lines (e.g., A549) are treated with a range of inhibitor concentrations.
-
DNA damage is induced, typically through ionizing radiation, to activate DNA-PK.
-
Cells are lysed, and the phosphorylation status of a specific DNA-PK autophosphorylation site (e.g., Ser2056) is measured by Western blotting or ELISA.
-
The reduction in phosphorylation relative to control-treated cells is used to calculate the cellular IC50.
-
Clonogenic Survival Assay for Radiosensitization
This "gold standard" assay determines the ability of a compound to enhance the cell-killing effects of ionizing radiation.
-
Protocol Outline (as described for AZD7648):
-
Cells are seeded at low density in culture plates.
-
Cells are pre-treated with the inhibitor (or vehicle control) for a defined period.
-
The cells are then exposed to varying doses of ionizing radiation.
-
Following irradiation, the cells are cultured for a period to allow for colony formation (typically 10-14 days).
-
Colonies are fixed, stained, and counted. The surviving fraction at each radiation dose is calculated and used to determine the radiosensitization enhancement ratio.
-
Caption: Workflow for determining radiosensitization using a clonogenic survival assay.
Discussion and Conclusion
Based on the currently available data, AZD7648 demonstrates significantly higher potency in both biochemical and cellular assays compared to this compound. The biochemical IC50 of AZD7648 is over 400-fold lower than that of this compound. Furthermore, AZD7648 has been more extensively characterized in preclinical models, with published data on its cellular activity, in vivo efficacy as a monotherapy and in combination with DNA-damaging agents, and its pharmacokinetic profile.
The information on this compound is more limited, with its radiosensitizing effects only reported at a relatively high concentration of 20 µM. There is a lack of publicly available data on its cellular IC50 for DNA-PK inhibition, as well as its pharmacokinetic and in vivo efficacy profiles.
For researchers seeking a highly potent and well-characterized DNA-PK inhibitor for preclinical studies, AZD7648 represents a more robustly validated tool. Further investigation into the preclinical properties of this compound, particularly the publication of its cellular activity and in vivo data, would be necessary to enable a more direct and comprehensive comparison with AZD7648.
It is important to note that the choice of inhibitor will ultimately depend on the specific experimental context, including the cell types or animal models being used and the desired therapeutic window. The data presented in this guide serves as a valuable starting point for making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
Control Experiments for Validating the Mechanism of Action of AMA-37, a Novel Fictional Kinase A (FKA) Inhibitor
This guide provides a comparative analysis of AMA-37, a novel small molecule inhibitor of Fictional Kinase A (FKA), against established inhibitors. The following sections detail the experimental data, protocols, and workflows designed to validate the mechanism of action of this compound as a potent and selective FKA inhibitor within the Cell Proliferation Signaling Pathway (CPSP).
Comparative Efficacy and Selectivity of this compound
To ascertain the efficacy and selectivity of this compound, a series of in vitro and cellular assays were conducted. The data presented below compares this compound with two other known kinase inhibitors: a well-characterized, potent FKA inhibitor (Competitor A) and a multi-kinase inhibitor with off-target effects (Competitor B).
Table 1: In Vitro Kinase Inhibition Profile
| Compound | FKA IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
|---|---|---|---|
| This compound | 15 | >10,000 | 8,500 |
| Competitor A | 25 | >10,000 | 9,000 |
| Competitor B | 150 | 200 | 50 |
Table 2: Cellular Target Engagement and Pathway Inhibition
| Compound | FKA Target Engagement EC₅₀ (nM) | p-Substrate Y IC₅₀ (nM) | Anti-proliferative GI₅₀ (µM) |
|---|---|---|---|
| This compound | 50 | 75 | 0.5 |
| Competitor A | 80 | 120 | 1.2 |
| Competitor B | 500 | 600 | 5.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FKA and a panel of off-target kinases.
-
Method: A radiometric kinase assay was employed using [γ-³²P]ATP. Recombinant human FKA was incubated with the substrate peptide, [γ-³²P]ATP, and varying concentrations of this compound, Competitor A, or Competitor B in a kinase buffer. The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the radioactivity was quantified using a scintillation counter. IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of this compound with FKA in a cellular context.
-
Method: Cancer cell line expressing FKA was treated with either vehicle control or varying concentrations of this compound for 2 hours. The cells were then harvested, lysed, and the lysate was subjected to a temperature gradient. The aggregated proteins were separated by centrifugation, and the amount of soluble FKA at each temperature was determined by Western blotting. The melting temperature (Tₘ) of FKA in the presence of this compound was compared to the vehicle control to determine the thermal shift, from which the EC₅₀ for target engagement was calculated.
Phospho-Substrate Western Blot Analysis
-
Objective: To assess the inhibitory effect of this compound on the downstream signaling of FKA.
-
Method: Cells were treated with different concentrations of this compound, Competitor A, or Competitor B for 4 hours. Following treatment, cells were lysed, and protein concentrations were normalized. Protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the phosphorylated form of Substrate Y (a direct downstream target of FKA) and total Substrate Y. The signal was detected using chemiluminescence, and band intensities were quantified. The IC₅₀ for the inhibition of Substrate Y phosphorylation was then determined.
Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.
-
Method: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound, Competitor A, or Competitor B for 72 hours. Cell viability was assessed using a resazurin-based assay, where the fluorescence intensity is proportional to the number of viable cells. The half-maximal growth inhibition (GI₅₀) values were calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound, the experimental workflow for its validation, and the logical relationship of the control experiments.
Caption: Proposed mechanism of action of this compound in the CPSP.
Caption: Workflow for validating the mechanism of action of this compound.
Caption: Logical relationship of control experiments for this compound validation.
Safety Operating Guide
Navigating the Safe Disposal of AMA-37: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the proper disposal of AMA-37, a selective and reversible DNA-PK inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of similar laboratory chemicals and related DNA-PK inhibitors.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal protocol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes typical physical and chemical properties for a compound like this compound. The exact values for this compound should be confirmed from the supplier-provided Safety Data Sheet.
| Property | Value |
| Chemical Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.33 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. The following steps provide a general framework for its safe disposal.
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Maintain separate waste streams for solid and liquid waste containing this compound.
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, and any absorbent materials used for spills.
-
Liquid Waste: Includes any solutions containing this compound.
-
-
-
Waste Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
Ensure containers are compatible with the chemical properties of this compound and any solvents used.
-
The container lid should be securely fastened at all times, except when adding waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the contents (e.g., "Solid waste contaminated with this compound," "Liquid waste: this compound in DMSO").
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
-
-
Storage of Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
The proper disposal of this compound is a critical component of laboratory safety protocols. The following outlines a general experimental workflow that incorporates waste management.
-
Pre-Experiment Planning:
-
Review the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.
-
Prepare designated and labeled hazardous waste containers for both solid and liquid waste.
-
-
During the Experiment:
-
Handle this compound in a chemical fume hood.
-
Immediately dispose of all contaminated materials (e.g., pipette tips, gloves) into the designated solid hazardous waste container.
-
Collect all liquid waste containing this compound in the designated liquid hazardous waste container.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with this compound, following your laboratory's standard procedures.
-
Dispose of any cleaning materials (e.g., absorbent pads, wipes) as solid hazardous waste.
-
Ensure all waste containers are securely closed and properly labeled.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the this compound disposal process.
Navigating the Handling of AMA-37: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the chemical compound AMA-37 (CAS: 404009-46-7), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
While specific quantitative data on the hazards of this compound is not publicly available, adherence to standard laboratory safety protocols for handling novel chemical entities is mandatory. The following Personal Protective Equipment (PPE) is required at all times when handling this compound.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin contact. |
| Body Protection | Fully buttoned, long-sleeved laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is required. | Prevents inhalation of any potential vapors or dust. |
Operational Workflow for Handling this compound
A systematic approach is crucial when working with any new chemical compound. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Experimental Protocol: Weighing and Transfer of this compound
This protocol details the standard procedure for accurately weighing and transferring solid this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in the table above.
-
Place an analytical balance inside the fume hood.
-
Use anti-static weighing paper or a suitable weighing boat.
-
-
Weighing:
-
Tare the balance with the weighing paper/boat.
-
Carefully dispense the desired amount of this compound onto the weighing paper/boat using a clean spatula.
-
Record the exact weight.
-
-
Transfer:
-
Gently tap the weighing paper/boat to transfer the solid this compound into the reaction vessel.
-
If necessary, use a small amount of a compatible solvent to rinse the weighing paper/boat to ensure complete transfer.
-
-
Cleanup:
-
Immediately decontaminate the spatula and any other utensils used.
-
Dispose of the weighing paper/boat in the designated solid chemical waste container.
-
Wipe down the balance and the fume hood work surface with an appropriate cleaning agent.
-
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety. The following plan outlines the segregation and disposal of waste generated from handling this compound.
Disposal Procedures:
-
Solid Waste: All solid materials contaminated with this compound, including gloves, weighing paper, and unused compound, must be collected in a designated, labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
All waste containers must be kept closed when not in use and stored in a secondary containment bin within a designated waste accumulation area. Follow your institution's specific guidelines for the final pickup and disposal of hazardous waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
